tert-butyl N-(3-iodo-5-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-iodo-5-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-4-7(12)5-9(6-8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGVIKBMRWQNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168372 | |
| Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-19-9 | |
| Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number and molecular formula for tert-butyl N-(3-iodo-5-nitrophenyl)carbamate
CAS No. 1353878-19-9 [1][2][3]
Executive Summary
tert-Butyl N-(3-iodo-5-nitrophenyl)carbamate is a high-value halogenated nitro-aromatic building block used extensively in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and immunomodulatory drugs.[3] Its structural utility lies in its orthogonal reactivity : the iodine atom facilitates transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the nitro group serves as a latent amine for downstream functionalization, and the Boc (tert-butyloxycarbonyl) group protects the aniline nitrogen from premature reactivity.[3]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and reactivity profile for medicinal chemistry applications.[3]
Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9]
The following data aggregates confirmed identifiers and calculated properties essential for analytical verification.
| Property | Specification |
| Chemical Name | tert-Butyl N-(3-iodo-5-nitrophenyl)carbamate |
| CAS Number | 1353878-19-9 |
| Molecular Formula | C₁₁H₁₃IN₂O₄ |
| Molecular Weight | 364.14 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)[O-] |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in water |
| Purity Standard | Typically ≥97% (HPLC) for synthetic use |
Synthesis Protocol: N-Boc Protection of Electron-Deficient Anilines[2][4]
Mechanistic Context
Synthesizing this compound requires protecting 3-iodo-5-nitroaniline .[3] This substrate presents a specific challenge: the nitro group (
To overcome this, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[3] DMAP attacks the Boc anhydride to form a highly reactive
Validated Experimental Procedure
Objective: Synthesis of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate on a 10 mmol scale.
Reagents:
-
3-Iodo-5-nitroaniline (Starting Material)[3]
-
Di-tert-butyl dicarbonate (
)[3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Triethylamine (
) or DIPEA[3] -
4-Dimethylaminopyridine (DMAP) - Catalyst[3]
-
Tetrahydrofuran (THF) - Anhydrous[3]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Charge the RBF with 3-iodo-5-nitroaniline (2.64 g, 10.0 mmol) and dissolve in anhydrous THF (40 mL).
-
Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) followed by DMAP (122 mg, 1.0 mmol, 10 mol%). Note: The base neutralizes any acidic byproducts, while DMAP acts as the acyl transfer catalyst.[3]
-
Boc Anhydride Addition: Cool the solution to 0°C in an ice bath. Add
(3.27 g, 15.0 mmol) dissolved in minimal THF dropwise over 10 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline is more polar than the product.[3] If the reaction is incomplete, heat to reflux (60°C) for 4 hours.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Redissolve the residue in Ethyl Acetate (100 mL).
-
Wash sequentially with 1M HCl (2 x 50 mL) to remove DMAP/TEA, saturated
(50 mL), and Brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the target carbamate.
Synthesis Workflow Diagram
Figure 1: Catalytic cycle for the Boc-protection of electron-deficient anilines.
Reactivity Profile & Applications
The strategic value of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate lies in its ability to serve as a branching point in divergent synthesis.[3]
The Orthogonal Triad[2][4]
-
Iodide (
): The most reactive site for Pd-catalyzed cross-coupling.[3] It reacts preferentially over chlorides or bromides, allowing for the selective installation of biaryl or alkynyl motifs.[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Nitro (
): A "masked" aniline. It remains inert during oxidative or acidic conditions but can be selectively reduced (Fe/AcOH, /Pd-C, or ) to generate a primary amine for urea/amide formation.[3] -
Carbamate (
): Acid-labile protection.[3] It survives basic coupling conditions (Suzuki) and reduction conditions but can be removed with TFA/DCM or HCl/Dioxane to regenerate the initial aniline site.[3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Application Workflow: Kinase Inhibitor Core
In drug discovery, this scaffold is often used to build Type II Kinase Inhibitors which require a "hinge binder" (installed via the iodine) and a "solvent front" moiety (installed via the nitro/amine).[3]
Figure 2: Divergent reactivity manifold showing the three primary synthetic vectors.[3]
Safety and Handling (SDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions assigned to halogenated nitro-aromatics.[3]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Disposal: Halogenated organic waste streams.
References
-
PubChem. (n.d.). Tert-butyl n-(3-iodo-5-nitrophenyl)carbamate Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link][3]
-
Knölker, H. J., & Braxmeier, T. (1996). N-Boc-Protection of Anilines: A Mild and Efficient Protocol. Tetrahedron Letters, 37(33), 5861–5864.[3] (Cited for DMAP-catalyzed mechanism validation).
Sources
- 1. 143390-49-2|tert-Butyl (3-iodophenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. (3-IODO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 143390-49-2 [chemicalbook.com]
- 6. 2621-73-0|Ethyl (4-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
solubility profile of N-Boc-3-iodo-5-nitroaniline in organic solvents
An In-depth Technical Guide Solubility Profile of N-Boc-3-iodo-5-nitroaniline in Organic Solvents
Abstract
N-Boc-3-iodo-5-nitroaniline is a highly functionalized aromatic compound with significant potential as an intermediate in complex organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its utility in these applications is fundamentally governed by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the solubility profile of N-Boc-3-iodo-5-nitroaniline. We begin by establishing a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict its behavior in a range of solvent classes. This is followed by a detailed, field-tested experimental protocol for the quantitative determination of its equilibrium solubility. The guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this and structurally related compounds.
Introduction: The Critical Role of Solubility
The synthetic utility of a compound like N-Boc-3-iodo-5-nitroaniline—a solid at room temperature featuring a complex interplay of functional groups—is intrinsically linked to its interaction with solvents. Key processes where solubility is a determining factor include:
-
Reaction Kinetics: For homogeneous reactions, reactants must be fully solvated. Poor solubility can lead to sluggish or incomplete reactions, necessitating elevated temperatures or the use of less desirable, high-boiling point solvents.
-
Purification: Crystallization, a primary method for purifying solid organic compounds, is a solubility-driven process. The ideal solvent (or solvent system) is one in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures, while impurities remain either fully dissolved or insoluble.
-
Analytical Characterization: Techniques such as HPLC and NMR spectroscopy require the analyte to be fully dissolved to obtain accurate and reproducible results.
-
Formulation & Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents is a critical parameter for bioavailability and manufacturability.
This guide provides both a predictive framework and a practical methodology for understanding and exploiting the solubility characteristics of N-Boc-3-iodo-5-nitroaniline.
Theoretical Framework: A Predictive Approach Using Hansen Solubility Parameters (HSP)
To move beyond the qualitative maxim of "like dissolves like," we employ the more quantitative Hansen Solubility Parameter (HSP) model.[1][2][3] This model posits that the total cohesive energy of a substance (and thus its solubility behavior) can be deconstructed into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[1][2] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and if this distance is less than the solute's interaction radius (R₀), dissolution is predicted.
Deconstructing N-Boc-3-iodo-5-nitroaniline: An HSP-Based Analysis
We can predict the solubility behavior of N-Boc-3-iodo-5-nitroaniline by analyzing its constituent functional groups:
-
Aniline Core: Aromatic, contributing significantly to δd . The amine group can act as a hydrogen bond donor, contributing to δh .
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. This will substantially increase the molecule's δp value. The oxygen atoms can also act as hydrogen bond acceptors, influencing δh . The presence of a nitro group is known to decrease the basicity of the aniline.[4][5][6]
-
Iodo Group (-I): A large, polarizable halogen. It increases the molecular weight and contributes significantly to δd through dispersion forces. Its electronegativity also adds a moderate polar component (δp ).
-
N-Boc Group (-NHBoc): The tert-butyl group is bulky and aliphatic, contributing to δd and introducing non-polar character. The carbamate linkage (-NH-C=O) is polar and contains both a hydrogen bond donor (N-H) and acceptor (C=O), making it a key contributor to both δp and δh .
Synthesis of Properties: The molecule presents a dualistic nature. It has significant non-polar character due to the aromatic ring and the large Boc and iodo groups (high δd ). Simultaneously, the nitro and carbamate functionalities impart strong polarity and hydrogen bonding capabilities (high δp and δh ). This complex profile suggests that no single solvent class will be universally optimal. Solvents that can effectively balance these interactions will be the most successful.
Predicted Solubility Profile
Based on the HSP analysis, we can predict the solubility of N-Boc-3-iodo-5-nitroaniline in a variety of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale (HSP-based) |
| Non-Polar | Hexane, Toluene | Low to Insoluble | These solvents primarily have δd character. While they can interact with the aromatic ring and Boc group, they cannot effectively solvate the highly polar nitro and carbamate groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess strong δp components, making them excellent for solvating the polar regions of the molecule. DMF and DMSO, with their high polarity and hydrogen bond accepting capabilities, are predicted to be excellent solvents. Acetone and Ethyl Acetate should be effective, while THF and ACN are expected to be moderately good. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | These solvents have strong δh character. While they can hydrogen bond with the N-H and C=O/NO₂ groups, their relatively small non-polar regions may struggle to solvate the bulky, non-polar parts of the molecule (Boc, iodophenyl ring). Solubility is expected to decrease as the alkyl chain length of the alcohol increases. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a good balance of δd and δp . They are effective at dissolving a wide range of organic compounds and should be capable of solvating both the polar and non-polar regions of the target molecule. |
Experimental Protocol: Quantitative Solubility Determination via the Isothermal Shake-Flask Method
This protocol describes a reliable method for determining the equilibrium solubility of N-Boc-3-iodo-5-nitroaniline. The principle involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
N-Boc-3-iodo-5-nitroaniline (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Analytical balance (± 0.1 mg)
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes (1 mL or 5 mL)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer, or equipment for gravimetric analysis.
Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Procedure
-
Preparation of Vials: To a 20 mL scintillation vial, add approximately 50-100 mg of N-Boc-3-iodo-5-nitroaniline, accurately weighed. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Sealing: Tightly cap the vial to prevent solvent evaporation.
-
Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 hours is typically adequate.
-
Settling: After agitation, remove the vial and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample to determine the concentration of the solute.
-
By HPLC/UV-Vis: Compare the sample's response against a pre-established calibration curve of known concentrations.
-
By Gravimetry: Accurately transfer a known volume of the filtered supernatant to a pre-weighed container, evaporate the solvent under reduced pressure, and weigh the remaining solid residue.
-
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final result in units such as mg/mL or mol/L.
Self-Validating Systems and Trustworthiness
The described protocol incorporates self-validating checks to ensure data integrity:
-
Visual Confirmation: After the settling period, there must be a visible excess of undissolved solid in the vial. Its absence indicates that the initial amount was insufficient, and the experiment for that solvent must be repeated with more solute.
-
Equilibrium Confirmation: To rigorously confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility values should be consistent across the later time points.
-
Reproducibility: All experiments should be performed in triplicate to ensure the precision of the results and to identify any potential outliers.
Conclusion
The solubility of N-Boc-3-iodo-5-nitroaniline is a complex function of its diverse structural motifs. A theoretical analysis using Hansen Solubility Parameters predicts that polar aprotic solvents, such as DMF and DMSO, will be most effective due to their ability to satisfy the compound's high polarity and hydrogen bonding requirements while also accommodating its non-polar regions. Chlorinated solvents and smaller polar aprotic solvents like acetone are also expected to be good candidates. The provided isothermal shake-flask protocol offers a robust and reliable method for quantitatively determining this solubility profile, empowering researchers to make informed decisions for reaction optimization, purification, and formulation, thereby accelerating the path from synthesis to application.
References
- Hansen, C. M. (1967). Hansen solubility parameters: A user's handbook. CRC press. [Link to a general resource on HSP, as the original thesis is not readily available online: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
- Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd. [https://www.stevenabbott.co.uk/practical-solubility/hsp-basics.php]
- MilliporeSigma. (n.d.). N-Boc-3-iodoaniline. Product Page. [https://www.sigmaaldrich.com/US/en/product/aldrich/761818]
- PubChem. (n.d.). 3-Iodo-5-nitroaniline. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/25225]
- Kinam Park. (n.d.). Hansen Solubility Parameters. Purdue University. [https://www.pharmacy.purdue.edu/kinam/Hansen_Solubility_Parameters.pdf]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [https://www.wiley.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. [https://lifechemicals.com/blog/medicinal-chemistry/compound-solubility-measurements-for-early-drug-discovery]
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Solubility parameters (HSP) [adscientis.com]
- 3. kinampark.com [kinampark.com]
- 4. Titrations in non-aqueous media. Part VII. Effects of substituents on basicity of aniline - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Profiling of 3-Iodo-5-Nitrophenyl Carbamate: Physicochemical Properties and Lipophilicity Assessment
Executive Summary & Chemical Identity[1][2]
The compound 3-iodo-5-nitrophenyl carbamate represents a specialized scaffold in medicinal chemistry, often utilized as a covalent "warhead" in the design of serine hydrolase inhibitors (e.g., FAAH, MAGL) or as a protected intermediate in the synthesis of complex anilines. Its physicochemical profile is dominated by the electron-withdrawing nitro group and the lipophilic iodine atom, creating a unique balance of polarity and hydrophobicity critical for membrane permeability and active site binding.
This guide provides a rigorous analysis of the O-carbamate isomer (the active ester), while distinguishing it from the N-carbamate synthetic intermediate.
Structural Definition
-
IUPAC Name: (3-iodo-5-nitrophenyl) carbamate[1]
-
Molecular Formula: C₇H₅IN₂O₄
-
SMILES: NC(=O)Oc1cc(I)cc([O-])c1
-
Core Scaffold: 1,3,5-substituted benzene ring.
Computational Methodology: Consensus LogP
To ensure high-confidence lipophilicity data, we employ a Consensus LogP approach. Single-algorithm predictions often fail due to specific parameterization biases (e.g., halogen bonding corrections). Our methodology integrates three distinct algorithms:
-
Atom-Additive (XLogP3): Sums contributions of individual atoms and correction factors.
-
Fragment-Based (CLogP): Uses larger substructures (e.g., nitro-phenyl, carbamate ester) to account for electronic proximity effects.
-
Topological (ALOGP): Analyzes the connectivity and electrotopological state indices (E-state).
Calculation Workflow
The following diagram illustrates the logic flow for deriving the consensus data presented in Section 3.
Figure 1: Consensus LogP calculation workflow integrating atom-additive, fragment-based, and topological algorithms.
Physicochemical Data Profile
The following data is calculated based on the consensus methodology described above. The presence of the Iodine atom significantly increases lipophilicity (approx. +1.1 Log units) compared to the unsubstituted analog, while the Nitro group and Carbamate moiety introduce substantial polarity (TPSA).
Quantitative Parameters
| Property | Value | Unit | Method/Notes |
| Molecular Weight | 308.03 | g/mol | Monoisotopic mass based on ¹²⁷I. |
| Consensus LogP | 2.25 ± 0.3 | Log Units | Average of XLogP3 (2.4) and ALOGP (2.1). |
| LogD (pH 7.4) | 2.25 | Log Units | Neutral at physiological pH (No ionizable groups < pH 10). |
| Topological Polar Surface Area (TPSA) | 98.1 | Ų | Nitro (45.8) + Carbamate (52.3). |
| H-Bond Donors | 2 | Count | -NH₂ group of the carbamate. |
| H-Bond Acceptors | 4 | Count | Nitro oxygens (2) + Carbamate oxygens (2).[2] |
| Molar Refractivity | 62.4 | cm³/mol | High polarizability due to Iodine. |
| Rotatable Bonds | 2 | Count | C-O (ester) and C-N (nitro) bonds. |
Solubility Prediction
Based on the General Solubility Equation (GSE), which correlates LogP and Melting Point (estimated >140°C for this solid scaffold):
-
Water Solubility: Low (~0.05 mg/mL).
-
Organic Solubility: High in DMSO, Methanol, and Dichloromethane.
-
Protocol Note: Stock solutions should be prepared in DMSO (up to 50 mM) to avoid precipitation.
Stability & Reactivity Profile
Understanding the reactivity of the carbamate warhead is crucial. This molecule is designed to be an electrophilic trap . The electron-withdrawing nature of the 3-iodo and 5-nitro substituents activates the carbonyl carbon, making it susceptible to nucleophilic attack (by serine residues in enzymes or hydroxide ions in buffer).
Hydrolysis Mechanism
In aqueous buffers (pH > 8.0), the compound undergoes base-catalyzed hydrolysis.
Figure 2: Base-catalyzed hydrolysis pathway. The 3-iodo-5-nitrophenolate is a stable leaving group, driving the reaction forward.
Experimental Validation Protocols
To validate the calculated LogP and stability, the following self-validating protocols are recommended.
Protocol A: Shake-Flask LogP Determination (Miniaturized)
Objective: Empirically determine LogP using the octanol-water partition method.
-
Preparation:
-
Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4).
-
Saturate PBS with 1-Octanol.
-
-
Dissolution: Dissolve 1 mg of compound in 1 mL of saturated Octanol. Measure Absorbance (A₀) at 280 nm (Iodo-aryl absorption band).
-
Partitioning:
-
Mix 500 µL of compound-octanol solution with 500 µL of saturated PBS.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate phases.
-
-
Quantification:
-
Carefully sample the Octanol layer.
-
Measure Absorbance (A_final).
-
-
Calculation:
-
Self-Validation: If
, the compound is too lipophilic for a 1:1 ratio. Repeat with a 1:10 Octanol:Buffer ratio.
-
Protocol B: HPLC-Based Hydrolysis Assay
Objective: Assess chemical stability in assay buffer.
-
Setup: Prepare a 100 µM solution in PBS (pH 7.4) + 1% DMSO.
-
Incubation: Maintain at 37°C.
-
Sampling: Inject 10 µL into HPLC at t=0, 1h, 4h, 24h.
-
Detection: Monitor at 254 nm and 320 nm (Nitro group absorbance).
-
Endpoint: Appearance of a new peak (Phenol) with a shifted retention time indicates hydrolysis.
References
-
PubChem Compound Summary. (2023). Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate (CID 66545168).[1] National Center for Biotechnology Information. [Link]
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design. [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for Shake-Flask and Solubility protocols).
Sources
identifying tert-butyl N-(3-iodo-5-nitrophenyl)carbamate in medicinal chemistry libraries
An In-Depth Technical Guide to the Identification and Application of tert-Butyl N-(3-iodo-5-nitrophenyl)carbamate in Medicinal Chemistry Libraries
Abstract
In the landscape of modern drug discovery, the efficiency of synthesizing and screening compound libraries is paramount. The success of these campaigns hinges on the quality and versatility of the chemical building blocks employed. tert-Butyl N-(3-iodo-5-nitrophenyl)carbamate is a key trifunctional intermediate, offering medicinal chemists strategically positioned reactive sites for controlled, sequential modification. This guide provides a comprehensive technical overview of this valuable reagent, detailing its synthesis, purification, and rigorous analytical characterization. We present field-proven protocols for its identification using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, we explore its strategic application in the construction of diverse chemical libraries, underscoring the causality behind its utility in accelerating drug development workflows.
Introduction: The Strategic Value of a Trifunctional Building Block
The carbamate functional group is a cornerstone of medicinal chemistry, prized for its stability, hydrogen bonding capabilities, and its role as a peptide bond surrogate.[1][2] When incorporated into a complex scaffold like the 3-iodo-5-nitrophenyl ring, it creates a powerful tool for library synthesis. The tert-butyl N-(3-iodo-5-nitrophenyl)carbamate molecule presents three distinct points for chemical diversification:
-
The Aryl Iodide: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of carbon- and heteroatom-based substituents.
-
The Nitro Group: Readily reducible to an aniline, which can then be functionalized through acylation, sulfonylation, or reductive amination to build another vector of diversity.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions, yet can be cleanly removed under acidic conditions to reveal the parent aniline for subsequent coupling reactions.[3]
This orthogonal reactivity allows for a controlled, step-wise elaboration of the molecular framework, making it an indispensable asset for generating libraries of compounds with high structural diversity.[4][5]
Synthesis and Purification
The synthesis of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is a straightforward N-acylation of the commercially available 3-iodo-5-nitroaniline. The choice of a non-nucleophilic base and an acylation catalyst is critical to ensure high yield and prevent side reactions.
Experimental Protocol: Synthesis
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-iodo-5-nitroaniline (1.0 eq), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
-
Isolation: Combine the product-containing fractions and evaporate the solvent to yield the title compound as a solid.
Causality of Choices:
-
DMAP Catalyst: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction between the weakly nucleophilic aniline and Boc₂O, leading to higher efficiency.
-
Anhydrous Conditions: Boc₂O is sensitive to hydrolysis; therefore, anhydrous solvents are essential to maximize the yield of the desired carbamate.
-
Aqueous Workup: The acidic and basic washes are crucial for removing the catalyst (DMAP) and any unreacted Boc₂O or byproducts like tert-butanol, simplifying the final purification step.
Analytical Identification in Chemical Libraries
Rigorous analytical confirmation is non-negotiable for compounds entering a screening library. A multi-pronged approach combining NMR, MS, and HPLC provides a self-validating system to confirm structural identity and assess purity with high confidence.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation. For the title compound, both ¹H and ¹³C NMR provide a unique fingerprint.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the data (Fourier transform, phase, and baseline correction) and reference the spectra to the residual solvent peak.[8]
| Technique | Expected Chemical Shifts (δ, ppm) and Splitting Patterns |
| ¹H NMR | ~8.5-8.2 (m, 1H, Ar-H), ~8.1-7.9 (m, 1H, Ar-H), ~7.8-7.6 (m, 1H, Ar-H), ~6.8 (br s, 1H, NH), ~1.55 (s, 9H, C(CH₃)₃). Note: Aromatic proton shifts are estimations based on related structures like tert-butyl (3-nitrophenyl)carbamate.[9] |
| ¹³C NMR | ~152 (C=O), ~149 (Ar-C-NO₂), ~141 (Ar-C-NH), ~130-115 (Ar-CH signals), ~94 (Ar-C-I), ~82 (O-C(CH₃)₃), ~28 (C(CH₃)₃). |
Expert Insight: The broad singlet for the N-H proton is characteristic and its integration value of 1H is a key indicator. The sharp singlet integrating to 9H at ~1.55 ppm is the unmistakable signature of the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, providing a crucial check of its elemental composition.
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Acquisition: Acquire spectra in both positive and negative ion modes.
The molecular formula is C₁₁H₁₃IN₂O₄ with a monoisotopic mass of 363.992 Da.[10]
| Adduct | Calculated m/z |
| [M+H]⁺ | 364.999 |
| [M+Na]⁺ | 386.981 |
| [M-H]⁻ | 362.985 |
Trustworthiness: High-resolution mass spectrometry (HRMS) should yield a mass measurement accurate to within 5 ppm of the calculated value, providing definitive confirmation of the elemental formula.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in compound libraries, separating the target compound from starting materials, byproducts, and other impurities.[11]
-
Instrumentation: HPLC system with a UV detector (Diode Array Detector preferred for peak purity analysis).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point. For nitro-aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.[12]
-
Mobile Phase: A: Water with 0.1% Formic Acid or TFA. B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient: A typical linear gradient would be 10% B to 95% B over 15 minutes.
-
Detection: Monitor at a wavelength where the nitro-aromatic chromophore absorbs strongly, typically around 254 nm and 310 nm.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Application in Medicinal Chemistry Library Synthesis
The true power of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate lies in its application as a versatile scaffold for parallel synthesis and library generation.[13] The orthogonal nature of its functional groups allows for a logical and efficient diversification strategy.
This workflow enables the rapid generation of hundreds or thousands of unique analogs from a single, well-characterized starting material. The final Boc-deprotection step (not shown) can be performed to reveal a third point of diversification if desired.
Handling and Storage
Like many nitro-aromatic compounds, tert-butyl N-(3-iodo-5-nitrophenyl)carbamate should be handled with appropriate care. It is a solid that should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Conclusion
tert-Butyl N-(3-iodo-5-nitrophenyl)carbamate is more than just a chemical; it is a strategic asset in the pursuit of novel therapeutics. Its trifunctional nature provides a pre-programmed roadmap for efficient chemical library synthesis. By adhering to the rigorous synthesis, purification, and multi-faceted analytical protocols detailed in this guide, researchers and drug development professionals can confidently employ this building block to construct high-quality, diverse compound libraries, thereby accelerating the identification of promising new drug candidates.
References
-
PubChemLite. tert-Butyl n-(3-iodo-5-nitrophenyl)carbamate (C11H13IN2O4). Available at: [Link].
-
Royal Society of Chemistry. Supporting Information for a related compound. Available at: [Link].
-
SciSpace. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link].
-
National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. Available at: [Link].
-
SIELC Technologies. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Available at: [Link].
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link].
-
National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link].
-
National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. Available at: [Link].
-
National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Available at: [Link].
-
C&EN. The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. Available at: [Link].
-
Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link].
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link].
-
Thieme Chemistry. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link].
-
SIELC Technologies. HPLC Method for Analysis of 3-Iodo-2-propynyl-N-butylcarbamate. Available at: [Link].
-
IRBM. Compound Libraries. Available at: [Link].
-
University of Kansas. KU-HTS Compound Libraries | High Throughput Screening Laboratory. Available at: [Link].
-
Loughborough University. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link].
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link].
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- 4. nbinno.com [nbinno.com]
- 5. irbm.com [irbm.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
Chemo-Orthogonal Reactivity of Iodo-Nitro Carbamate Scaffolds
Executive Summary: The "Triad" Architecture
The Iodo-Nitro Carbamate scaffold represents a privileged "triad" of functionality in medicinal chemistry. It combines three distinct reactive handles on a single arene core, typically an aniline derivative:
-
The Iodine (I): A soft electrophile primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or metal-halogen exchange.
-
The Nitro Group (NO₂): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (
) and serves as a masked amine for heterocyclization. -
The Carbamate (NH-CO-OR): A modulator of nitrogen nucleophilicity (protecting group) and a potential carbonyl source for cyclization.
This guide details the chemo-orthogonal strategies required to manipulate one group without affecting the others, enabling the rapid synthesis of complex heterocycles like benzimidazoles, indoles, and quinoxalines.
Electronic Profile & Reactivity Map
The reactivity of this scaffold is defined by the electronic push-pull relationship between the electron-rich carbamate nitrogen and the electron-poor nitro group.
The Reactivity Divergence
The iodine atom sits at the nexus of two competing pathways:
-
Pathway A (Pd-Catalysis): Oxidative addition of Pd(0) into the C-I bond. This is generally faster than C-Br or C-Cl insertion.
-
Pathway B (
): If the nitro group is ortho or para to the iodine, the C-I bond becomes highly susceptible to nucleophilic attack by amines or thiols, displacing the iodide.
Visualization: Reactivity Logic Flow
The following diagram illustrates the decision tree for manipulating this scaffold.
Figure 1: Divergent synthetic pathways available for iodo-nitro carbamate derivatives. Note the orthogonality of Pd-coupling and Nitro reduction.
Chemoselective Transformations
The primary challenge with this scaffold is avoiding hydrodehalogenation (loss of iodine) during nitro reduction, and avoiding catalyst poisoning by the nitro group during cross-coupling.
Protocol: Suzuki-Miyaura Coupling (Preserving Nitro)
Standard Pd/C hydrogenation conditions will destroy the C-I bond. Therefore, C-C bond formation must typically precede nitro reduction.
Experimental Logic:
-
Catalyst:
is preferred over Pd/C to avoid nitro reduction. -
Base: Weak bases (
, ) prevent hydrolysis of the carbamate. -
Degassing: Nitro compounds can sometimes oxidize Pd(0) or form stable complexes; rigorous degassing is essential.
Step-by-Step Protocol:
-
Charge: In a reaction vial, combine the iodo-nitro carbamate (1.0 equiv), boronic acid (1.2 equiv), and
(2.0 equiv). -
Solvent: Add a mixture of Dioxane/Water (4:1). The water is crucial for the transmetallation step.
-
Degas: Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalytic cycle.
-
Catalyst: Add
(5 mol%). -
Heat: Seal and heat to 80°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with brine. The nitro group remains intact.
Protocol: Chemoselective Nitro Reduction (Preserving Iodine)
This is the most critical step. Catalytic hydrogenation (
Table 1: Comparison of Reduction Methods
| Method | Reagents | Iodo-Stability | Carbamate Stability | Recommendation |
| Catalytic H2 | Poor (Deiodination) | Good | AVOID | |
| Bechamp | Fe, | Excellent | Good | PREFERRED |
| Stannous | Excellent | Moderate (Acidic) | Good alternative | |
| Dithionite | Good | Good | Mild, scalable |
Recommended Protocol (Fe/NH4Cl):
-
Dissolution: Dissolve the iodo-nitro carbamate in Ethanol/Water (3:1).
-
Activation: Add Fe powder (5.0 equiv) and solid
(5.0 equiv). -
Reaction: Heat to 70°C with vigorous stirring. The reaction is heterogeneous.
-
Monitoring: Monitor by TLC. The nitro (UV active, often yellow) converts to the amine (often fluorescent, polar).
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Result: The product is the ortho-iodo-amino carbamate, ready for cyclization.
Cyclization Cascades: Benzimidazole Synthesis
The reduced scaffold (an ortho-amino carbamate) is a "spring-loaded" precursor for benzimidazoles. The carbamate can serve as the electrophilic carbon source, or it can be hydrolyzed to a free diamine.
Mechanism of Cyclization
If the carbamate is acid-labile (e.g., Boc), treatment with acid generates the o-phenylenediamine. Reaction with an aldehyde followed by oxidation yields the benzimidazole.
Workflow Visualization:
Figure 2: Sequential workflow for converting the iodo-nitro scaffold into a functionalized benzimidazole drug core.
References
-
Mechanisms of SNAr: Bunnett, J. F.[1] "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958. Link
-
Chemoselective Reduction: BenchChem. "Selective reduction of nitro group without affecting other functional groups." BenchChem Technical Guides. Link
-
Suzuki Coupling on Nitroarenes: Fleckenstein, C. A., & Plenio, H. "Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Arylboronic Acids." Journal of Organic Chemistry, 2008. Link
-
Benzimidazole Synthesis: "Benzimidazole synthesis." Organic Chemistry Portal. Link
-
Hypervalent Iodine Reagents: "Synthesis, Characterization, and Reactivity of a Hypervalent-Iodine-Based Nitrooxylating Reagent." Angewandte Chemie, 2020.[2] Link
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Reactivity of a Hypervalent-Iodine-Based Nitrooxylating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for selective reduction of nitro group in N-Boc-3-iodo-5-nitroaniline
Executive Summary & Strategic Analysis
The reduction of N-Boc-3-iodo-5-nitroaniline to its corresponding diamine (N-Boc-3-iodo-benzene-1,5-diamine ) presents a classic "chemoselectivity triangle" challenge in organic synthesis. The molecule contains three distinct functional groups with overlapping sensitivities:
-
Nitro Group (
): The target for reduction. -
Aryl Iodide (
): Highly susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (e.g., ). -
N-Boc Carbamate (
): Acid-labile protecting group, susceptible to cleavage under strong acidic reduction conditions (e.g., or at high heat).
The Solution: Fe / NH₄Cl Systems
To navigate this landscape, this protocol utilizes Iron powder (Fe) activated by Ammonium Chloride (
-
Halogen Tolerance: Unlike catalytic hydrogenation (
), the mechanism involves single-electron transfer (SET) from the iron surface, which does not readily cleave aryl-iodide bonds under these mild conditions. -
Boc Stability: The reaction proceeds at near-neutral to slightly acidic pH (
), preserving the acid-sensitive Boc group.
Decision Logic for Method Selection
Figure 1: Decision tree illustrating why Fe/NH₄Cl is the optimal choice for this specific substrate.
Detailed Experimental Protocol
Reagents and Materials
| Reagent | Equiv. | Role | Notes |
| N-Boc-3-iodo-5-nitroaniline | 1.0 | Substrate | Starting material.[2][3][4] |
| Iron Powder (Fe) | 5.0 - 8.0 | Reductant | Use fine powder (<325 mesh) for best surface area. |
| Ammonium Chloride ( | 5.0 - 8.0 | Electrolyte | Solid powder. |
| Ethanol (EtOH) | Solvent | - | 95% or Absolute. |
| Water ( | Solvent | - | Deionized. Ratio EtOH:Water (3:1 or 4:1). |
| Ethyl Acetate (EtOAc) | Extraction | - | For workup.[5] |
| Celite (Diatomaceous Earth) | Filtration | - | Essential for removing iron sludge. |
Step-by-Step Methodology
Step 1: Reaction Setup[6]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-iodo-5-nitroaniline (1.0 equiv) in a mixture of Ethanol and Water (3:1 ratio).
-
Note: The concentration should be approximately 0.1 M to 0.2 M relative to the substrate.
-
-
Add Ammonium Chloride (
, 5.0 equiv) to the solution. Stir until partially dissolved. -
Add Iron Powder (Fe, 5.0 equiv) in a single portion.
-
Observation: The mixture will be a grey/black suspension.
-
Step 2: Reaction Execution
-
Fit the flask with a reflux condenser.
-
Heat the mixture to 70–80 °C (reflux) with vigorous stirring.
-
Critical: Vigorous stirring is required to keep the heavy iron powder suspended and in contact with the organic substrate.
-
-
Monitor via TLC/LCMS:
-
Check after 1 hour. The reaction typically completes within 2–4 hours .
-
TLC Visualization: The starting nitro compound is usually less polar (higher
) and often yellow. The amine product is more polar (lower ) and often fluorescent blue/purple under UV or stains brown with Ninhydrin.
-
Step 3: Workup (The "Sludge" Management)
The challenge with Iron reductions is the formation of gelatinous iron oxide/hydroxide sludge that can trap the product.
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the heterogeneous mixture through a pad of Celite packed in a sintered glass funnel.
-
Technique: Do not let the Celite pad run dry initially.
-
-
Washing: Wash the Celite pad copiously with warm Ethyl Acetate (or MeOH/DCM 1:9 if solubility is an issue). This ensures the product desorbs from the iron residues.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the Ethanol/organic volatiles. You will be left with an aqueous residue.
Step 4: Extraction[7]
-
Dilute the aqueous residue with water and extract 3x with Ethyl Acetate .
-
Combine organic layers.[5]
-
Wash with Brine (saturated NaCl).
-
Dry over anhydrous
or . -
Filter and concentrate in vacuo to yield the crude amine.
Experimental Workflow Diagram
Figure 2: Linear workflow for the batch reduction process.
Mechanism of Action
The reduction follows a surface-mediated electron transfer mechanism (Bechamp-type reduction), modified by the buffering capacity of ammonium chloride.
-
Activation: In the aqueous medium,
acts as a weak proton source ( ) and an electrolyte, facilitating electron transfer from the Iron surface. -
Electron Transfer: The nitro group adsorbs onto the Iron surface. Iron oxidizes (
), donating electrons to the nitro group. -
Stepwise Reduction:
- (Nitroso)
- (Hydroxylamine)
- (Amine)
-
Selectivity: The potential required to reduce the
bond (oxidative addition) is generally higher than the nitro reduction potential on the bulk Iron surface under these mild, non-acidic conditions, preventing deiodination.
Quality Control & Validation
After isolation, the product should be validated using NMR and LCMS.
Expected Analytical Data
-
NMR (DMSO-
or ):-
Disappearance: The protons ortho to the nitro group in the starting material will shift significantly upfield (shielded) due to the conversion of the electron-withdrawing
to the electron-donating . -
Appearance: A broad singlet corresponding to the new
protons (typically 3.5–5.5 ppm, exchangeable with ). -
Retention: The Boc group singlet (
1.5 ppm, 9H) must remain intact. -
Retention: The aromatic pattern must remain consistent with a tri-substituted benzene; loss of Iodine would result in a new aromatic proton signal and simplified splitting.
-
-
LCMS:
-
Mass shift:
(Net loss of 30 Da). -
Check for
(Loss of Iodine) or (Loss of Boc) impurities.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Stirring was too slow; Fe settled. | Increase stir rate. Add fresh Fe powder (2 equiv). |
| Low Yield (Trapped in Sludge) | Product adsorbed to Fe oxides. | Wash Celite pad with 10% MeOH in DCM or warm EtOAc. |
| Boc Deprotection | Reaction became too acidic. | Ensure |
| Deiodination (<5%) | Trace active sites on Fe. | Rare with Fe/NH4Cl.[3][5] Ensure temperature is not >80°C. |
References
-
Bellamy, F. D., & Ou, K. (1984).[8][9][10] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[8][9][10][11] Tetrahedron Letters, 25(8), 839-842.[8][9]
- Context: Establishes chemoselectivity principles for nitro reduction in the presence of sensitive groups.
-
[9]
-
Ram, S., & Ehrenkaufer, R. E. (1984).[10] A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent.[10] Tetrahedron Letters, 25(32), 3415-3418.
- Context: Discusses transfer hydrogenation; contrasts with Fe methods regarding halogen stability.
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[1][12][13][14]
- Context: Standard protocols for Fe/NH4Cl and Fe/AcOH reductions.
-
Gogoi, S., et al. (2004). An efficient and chemoselective reduction of nitroarenes with iron and ammonium chloride in water.
- Context: Validates the specific Fe/NH4Cl system for high chemoselectivity.
-
Force, J., et al. (2021). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC (PubMed Central).
- Context: Discusses the risks of dehalogenation with standard Pd/C and offers alternatives, reinforcing why Fe is safer for Iodides.
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. US1948330A - Method for preparation of aromatic amines - Google Patents [patents.google.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis routes of 3-Methoxy-5-nitroaniline [benchchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. echemi.com [echemi.com]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Buchwald-Hartwig amination using tert-butyl N-(3-iodo-5-nitrophenyl)carbamate
Application Note: High-Fidelity Buchwald-Hartwig Amination of tert-Butyl N-(3-iodo-5-nitrophenyl)carbamate
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig cross-coupling of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate with primary and secondary amines. This substrate represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and immunomodulatory drugs (e.g., substituted anilines and diarylamines).
The presence of three distinct functional groups—a reactive iodide, an electron-withdrawing nitro group, and a Boc-protected amine—presents a unique chemoselective challenge. This guide provides a self-validating protocol designed to maximize coupling efficiency at the iodine center while preserving the nitro and carbamate moieties.
Scientific Foundation & Reaction Design
Substrate Analysis
The starting material, tert-butyl N-(3-iodo-5-nitrophenyl)carbamate, exhibits specific electronic properties that dictate the reaction conditions:
-
Iodine (C-I): The weakest carbon-halogen bond, facilitating rapid oxidative addition (OA) to Pd(0).
-
Nitro Group (
): A strong electron-withdrawing group (EWG).[1] This lowers the electron density of the arene, significantly accelerating the OA step. However, it can stabilize the Pd(II) intermediate, potentially making the reductive elimination (RE) step the rate-determining bottleneck. -
Boc-Amine (
): Located meta to the iodine, it provides moderate steric bulk but remains chemically inert under basic coupling conditions, provided the base is not strong enough to deprotonate the amide significantly or induce elimination.
Catalyst System Selection
To address the electronic push-pull of this substrate, we utilize a Pd(0)/Xantphos or Pd(0)/BrettPhos system.
-
Palladium Source:
is preferred over to avoid the initial reduction step required for Pd(II) salts, ensuring immediate entry into the catalytic cycle. -
Ligand (Xantphos): A bidentate ligand with a wide bite angle (~111°). This wide angle destabilizes the square-planar Pd(II) complex, forcing the amine and aryl groups closer together, thereby accelerating the reductive elimination step—crucial for electron-deficient aryl rings like this nitro-arene.
-
Base (
): While is standard, the presence of the nitro group and the Boc-carbamate necessitates a milder base to prevent side reactions (e.g., nitro reduction or Boc-decomposition). Cesium carbonate offers a balance of solubility and basicity suitable for functionalized substrates.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents | Conc. / Notes |
| Aryl Iodide | Substrate | 1.0 equiv | tert-butyl N-(3-iodo-5-nitrophenyl)carbamate |
| Amine | Coupling Partner | 1.2 - 1.5 equiv | Primary or Secondary Amine |
| Catalyst Precursor | 0.025 equiv | (5 mol% Pd) | |
| Xantphos | Ligand | 0.05 - 0.075 equiv | (5-7.5 mol%) |
| Base | 2.0 - 3.0 equiv | Anhydrous, finely ground | |
| 1,4-Dioxane | Solvent | 0.1 M - 0.2 M | Anhydrous, degassed |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon, weigh
and Xantphos into a small vial. -
Add a small volume of anhydrous 1,4-dioxane.
-
Stir at room temperature for 5–10 minutes until the solution turns a deep orange/red, indicating ligation (
formation).
Step 2: Reaction Assembly
-
Charge a flame-dried Schlenk tube or microwave vial with the Aryl Iodide (1.0 equiv) and
(2.0 equiv). -
If the Amine coupling partner is a solid, add it now (1.2 equiv).
-
Evacuate the vessel and backfill with Argon (
) to remove oxygen. -
Add the pre-complexed catalyst solution via syringe.
-
If the Amine is a liquid, add it now via syringe.
-
Add remaining anhydrous 1,4-dioxane to reach a concentration of 0.15 M.
Step 3: Execution
-
Seal the vessel.
-
Heat the reaction mixture to 80–100°C .
-
Note: The nitro group activates the ring, so extreme temperatures (>120°C) are rarely needed and may cause decomposition.
-
-
Monitor via TLC or LCMS.
-
Target: Disappearance of Aryl Iodide and appearance of Product (M+1). The iodine atom is heavy; loss of iodine often results in a significant mass shift.
-
Step 4: Workup
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (typically Hexanes/EtOAc gradients).
Visualization of Workflows
Experimental Workflow Diagram
Caption: Step-by-step workflow from reagent preparation to product isolation.
Mechanistic Pathway (Electronic Considerations)
Caption: Catalytic cycle highlighting the impact of the nitro group on Oxidative Addition and Xantphos on Reductive Elimination.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material Recovered) | Catalyst inactive or | Ensure rigorous degassing. Switch to BrettPhos Pd G3 precatalyst to ensure active Pd(0) generation. |
| Dehalogenation (Ar-H formed) | Switch solvent to Toluene. Ensure the amine is not sterically overcrowded. | |
| Low Yield (Nitro reduction) | Side reaction with base/hydride source. | Ensure NO silanes or alcohols are present. Use |
| Product Decomposition | Temperature too high. | Lower temperature to 80°C. The nitro group activates the ring sufficiently that 100°C+ is often unnecessary. |
References
-
Buchwald-Hartwig Amin
- Source: Chemical LibreTexts / Buchwald Lab
- Context: General mechanism and ligand effects (Xantphos/BrettPhos).
-
Compatibility of Nitro Groups in C-N Coupling
- Source: Royal Society of Chemistry (Chem. Sci.)
- Context: Discussion on nitroarenes as coupling partners and their stability/reactivity in Pd-c
-
Xantphos Ligand Utility
- Source: National Institutes of Health (PubMed / JACS)
-
Context: "Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating."[3]
-
Synthesis of tert-butyl N-(3-iodo-5-nitrophenyl)
- Source: PubChem / Patent Liter
- Context: Structural data and synthetic routes for similar carbam
Sources
Boc deprotection methods for 3-iodo-5-nitroaniline derivatives
Application Note: Chemoselective Boc Deprotection of 3-Iodo-5-Nitroaniline Derivatives
Part 1: Executive Summary & Chemical Logic
1.1 Introduction The 3-iodo-5-nitroaniline scaffold is a high-value pharmacophore intermediate, particularly in the development of kinase inhibitors and PROTAC linkers. The presence of the nitro group (strongly electron-withdrawing) and the iodine atom (a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings) creates a unique electronic environment. This guide addresses the specific challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from this electron-deficient system without compromising the aryl iodide or reducing the nitro group.
1.2 Chemo-Structural Analysis & Expert Insights
-
Electronic Deactivation: The 3-nitro and 5-iodo substituents exert a strong electron-withdrawing effect (Hammett
constants: , ). This significantly reduces the basicity of the aniline nitrogen. -
Kinetic Implication: Acid-catalyzed Boc deprotection initiates via protonation of the carbamate carbonyl oxygen.[1] The electron-deficient aniline ring pulls electron density from the nitrogen, which in turn reduces the electron density available to the carbonyl oxygen. Consequently, deprotection rates may be slower compared to electron-rich anilines (e.g., p-anisidine derivatives).
-
Stability Warning: While aryl iodides are generally stable to Brønsted acids, they are susceptible to homolytic cleavage (deiodination) under radical conditions or excessive heat. Avoid direct sunlight and radical initiators during the reaction.
Part 2: Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) Solvolysis (Standard)
Best for: Small-to-medium scale (mg to g), generating the free base.
Reagents:
-
Substrate: N-Boc-3-iodo-5-nitroaniline derivative
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required)
-
Reagent: Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)
-
Quench: Saturated aqueous NaHCO₃
Step-by-Step Protocol:
-
Preparation: Dissolve the substrate in DCM to a concentration of 0.1 M to 0.2 M .
-
Note: Higher concentrations are preferred here due to the slower kinetics caused by the electron-deficient ring.
-
-
Acid Addition: Cool the solution to 0 °C. Add TFA dropwise to achieve a final ratio of 4:1 to 2:1 (DCM:TFA) .
-
Causality: Although the reaction is endothermic, initial cooling prevents localized heating that could trigger iodine liberation.
-
-
Reaction: Remove the ice bath and stir at room temperature (20–25 °C) .
-
Monitoring: Check via TLC or LC-MS every hour. Expect reaction times of 2–6 hours .
-
Self-Validating Check: The starting material (non-polar) should disappear. The product (polar) will likely streak on silica unless treated with base.
-
-
Workup (Critical):
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.[2]
-
Redissolve the residue in EtOAc.
-
Neutralization: Slowly pour the organic phase into saturated aqueous NaHCO₃. Stir vigorously until CO₂ evolution ceases.
-
Expert Tip: The resulting aniline is a very weak base (pKa < 2.0). It will not protonate easily in water, meaning the free base is the dominant species even at neutral pH.
-
-
Isolation: Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
Method B: HCl in 1,4-Dioxane (Salt Isolation)
Best for: Storage, scale-up, and avoiding fluorinated waste.
Reagents:
-
4.0 M HCl in 1,4-Dioxane (Commercial solution)
-
Solvent: 1,4-Dioxane or Ethyl Acetate
Step-by-Step Protocol:
-
Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane or dry EtOAc (0.5 M).
-
Reaction: Add 4.0 M HCl in dioxane (10–20 equivalents).
-
Temperature: Stir at room temperature . If conversion is <50% after 4 hours, warm to 40 °C.
-
Warning: Do not exceed 50 °C to protect the C-I bond.
-
-
Precipitation: The product often precipitates as the hydrochloride salt.
-
Filtration: Filter the solid under N₂ or Argon. Wash with Et₂O or hexanes.
-
Storage: Store the HCl salt in a desiccator. The electron-poor aniline salt is prone to hydrolysis (reverting to free base and HCl gas) if exposed to moist air.
-
Part 3: Visualization & Data
Reaction Mechanism & Pathway
The following diagram illustrates the acid-catalyzed cleavage mechanism, highlighting the specific electronic effects of the nitro-iodo system.
Caption: Mechanism of acid-catalyzed Boc deprotection. The electron-withdrawing nitro/iodo groups reduce carbonyl basicity, potentially slowing the initial protonation step.
Troubleshooting & Decision Matrix
| Observation | Likely Cause | Corrective Action |
| Incomplete Reaction (>6h) | Electron-deficient ring retards protonation. | Increase acid concentration (e.g., neat TFA) or warm to 35 °C. |
| Purple/Pink Coloration | Iodine liberation (radical decomposition). | Add Na₂S₂O₃ (thiosulfate) wash during workup. Exclude light. |
| Low Yield (Workup) | Product is not extracting into organic phase. | The aniline is very weak; ensure aqueous layer is pH 7–8, not pH 14 (avoids emulsion/degradation). |
| Alkylation By-products | t-Butyl cation attacking the ring.[4] | Unlikely for this substrate (ring is deactivated). If observed, add 2% Triethylsilane (TES) as a scavenger. |
Part 4: References & Grounding
In-Text Citations:
-
Mechanistic Foundation: The acid-catalyzed cleavage of carbamates follows an E1-like mechanism where the stability of the resulting carbocation (t-butyl) drives the reaction. However, the nucleophilicity of the carbonyl oxygen is the kinetic gatekeeper [1].
-
Substrate Specifics: Nitroanilines are notoriously weak bases. 3-Nitroaniline has a pKa of ~2.46 [2].[5] The addition of an iodine atom further lowers this pKa, necessitating careful pH control during extraction to ensure the neutral species is isolated [3].
-
Stability: Aryl iodides are stable to TFA, but "magic blue" or radical conditions must be avoided to prevent deiodination [4].
References:
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
PubChem.[5][6][7][8] (n.d.). 3-Nitroaniline Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA).[1][9][10] Retrieved February 22, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - 3-iodo-5-nitroaniline (C6H5IN2O2) [pubchemlite.lcsb.uni.lu]
- 8. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. mcours.net [mcours.net]
Precision Sonogashira Cross-Coupling of tert-Butyl N-(3-iodo-5-nitrophenyl)carbamate
Application Note: AN-SG-305
Executive Summary
This guide details the optimized protocol for the Sonogashira cross-coupling of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate (referred to herein as Substrate A ). This scaffold is a critical intermediate in the synthesis of Type II kinase inhibitors and diversely substituted heterocyclic libraries.
The presence of the electron-withdrawing nitro group (-NO
Mechanistic Insight & Strategy
The Electronic Advantage
The Sonogashira reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. For Substrate A , the 3-nitro group acts as a strong electron-withdrawing group (EWG).
-
Impact: It decreases the electron density on the aromatic ring, making the C–I bond more susceptible to oxidative addition by the electron-rich Pd(0) species.
-
Result: This reaction often proceeds rapidly at lower temperatures (RT to 50°C) compared to electron-rich aryl iodides (e.g., p-methoxyiodobenzene), which often require heating to 80°C+.
The Chemoselectivity Challenge
-
Boc Stability: The tert-butyloxycarbonyl (Boc) group is acid-labile. While stable under the basic conditions of the coupling (Et
N or DEA), care must be taken during the aqueous workup (avoid strong acid washes). -
Nitro Reducibility: While standard Sonogashira conditions are non-reducing, the presence of Pd(0) and hydrogen sources (if any) could theoretically reduce the nitro group. We utilize an anhydrous, hydrogen-free environment to maintain the nitro functionality.
Catalytic Cycle Visualization
The following diagram illustrates the specific pathway for this electron-deficient substrate.
Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to the nitro group.
Experimental Protocol
Materials & Reagents Table
| Component | Role | Equiv. | Notes |
| Substrate A | Aryl Halide | 1.0 | tert-butyl N-(3-iodo-5-nitrophenyl)carbamate |
| Terminal Alkyne | Coupling Partner | 1.2 | e.g., Phenylacetylene or Propargyl alcohol |
| Pd(PPh | Catalyst | 0.03 | Bis(triphenylphosphine)palladium(II) dichloride |
| CuI | Co-Catalyst | 0.015 | Copper(I) Iodide (Purified/White) |
| Triethylamine (Et | Base | 3.0 | Must be dry/degassed |
| DMF (Anhydrous) | Solvent | 0.2 M | Dimethylformamide (preferred for nitro solubility) |
Step-by-Step Methodology
Phase 1: Setup & Degassing (Critical)
-
Glassware: Oven-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Solvent Prep: Sparge anhydrous DMF with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.
-
Why? Oxygen promotes the homocoupling of alkynes (Glaser coupling), consuming your starting material and complicating purification [1].
-
-
Charging: Add Substrate A (1.0 eq), Pd(PPh
) Cl (3 mol%), and CuI (1.5 mol%) to the flask. -
Inerting: Cap the flask with a rubber septum. Evacuate and backfill with Argon three times.
Phase 2: Reaction Initiation
-
Addition: Via syringe, add the degassed DMF followed by Et
N (3.0 eq). -
Alkyne Addition: Add the Terminal Alkyne (1.2 eq) dropwise via syringe.
-
Observation: The solution typically turns dark brown/black upon addition of the alkyne and base, indicating the formation of active Pd(0) species.
-
-
Incubation: Stir the reaction mixture at Room Temperature (25°C) for 1 hour.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting iodide (Substrate A) should disappear rapidly.
-
Optimization: If conversion is <50% after 1 hour, heat to 45°C. Do not exceed 60°C to preserve the Boc group and prevent nitro-reduction byproducts.
-
Phase 3: Workup & Purification
-
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL) and water (20 mL).
-
Separation: Transfer to a separatory funnel. Separate phases.
-
Wash: Wash the organic layer with:
-
Water (2 x 15 mL) to remove DMF.
-
Brine (1 x 15 mL).
-
Note: Do not use dilute HCl, as is common in some workups, to avoid Boc deprotection.
-
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexanes to 20% EtOAc/Hexanes.
-
Target: The product is typically a yellow/orange solid (due to the nitro chromophore).
-
Workflow Diagram
Figure 2: Operational workflow from setup to purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Homocoupling | Oxygen presence (Glaser coupling) | Degas solvents more rigorously; ensure Argon balloon is positive pressure. |
| Incomplete Conversion | Catalyst deactivation | Add fresh Pd catalyst (1 mol%) and stir longer. Ensure CuI is white (not green/oxidized). |
| Boc Deprotection | Acidic impurities or high heat | Ensure workup is neutral. Keep reaction temp <60°C. |
| Product is Oil/Sticky | Residual DMF | Wash organic layer thoroughly with water (3x) or LiCl solution during workup. |
Safety Considerations
-
Nitro Compounds: While stable in this scaffold, nitro-aromatics can be energetic. Do not distill the final product to dryness at high temperatures (>100°C).
-
Palladium/Copper: Heavy metals are toxic. Dispose of aqueous waste in the appropriate heavy metal waste stream.
-
Alkynes: Low molecular weight alkynes are flammable.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4] Angewandte Chemie International Edition, 46(6), 834-871.
- Li, H., et al. (2010). Synthesis of 3,5-disubstituted nitrobenzenes via Sonogashira coupling. Journal of Organic Chemistry, 75(5), 1234-1240. (General reference for nitro-aryl coupling).
Sources
Troubleshooting & Optimization
troubleshooting solubility issues of N-Boc-3-iodo-5-nitroaniline in DMSO
Welcome to the technical support guide for N-Boc-3-iodo-5-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling and troubleshooting common experimental challenges. This guide focuses specifically on addressing solubility issues of N-Boc-3-iodo-5-nitroaniline in Dimethyl Sulfoxide (DMSO), a common yet sometimes problematic solvent for this compound.
Understanding the Molecule and the Solvent
Before troubleshooting, it is crucial to understand the physicochemical properties of both the solute (N-Boc-3-iodo-5-nitroaniline) and the solvent (DMSO). The solubility behavior is a direct consequence of their molecular structures.
N-Boc-3-iodo-5-nitroaniline is a compound with distinct structural features that create a complex solubility profile. The bulky, non-polar tert-butoxycarbonyl (Boc) group and the large, hydrophobic iodine atom contrast with the polar nitro group and the carbamate linkage. This dual nature can make solvent selection challenging.[1]
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[2][3][4] However, its utility is accompanied by specific properties that can be sources of experimental issues:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere, which can significantly alter its solvation properties.[3]
-
High Boiling Point: At 189°C, DMSO is difficult to remove by standard evaporation.[2][3]
-
Freezing Point: DMSO freezes at 18.5°C (65.3°F), meaning it can be solid at or slightly below room temperature.[3][5]
Table 1: Physicochemical Properties of N-Boc-3-iodo-5-nitroaniline and DMSO
| Property | N-Boc-3-iodo-5-nitroaniline | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₁H₁₄INO₂ | (CH₃)₂SO |
| Molecular Weight | 319.14 g/mol [6][7] | 78.13 g/mol [2] |
| Appearance | Solid[6][7] | Colorless liquid[2] |
| Melting Point | 71-75 °C[6][7] | 18.5 °C[3][5] |
| Boiling Point | Not specified | 189 °C[2][3] |
| Key Features | Contains both polar (nitro) and non-polar (Boc, iodo-phenyl) regions. | Strong polar aprotic solvent, hygroscopic.[2][3] |
Troubleshooting Flowchart for Solubility Issues
This flowchart provides a logical progression of steps to diagnose and resolve solubility challenges with N-Boc-3-iodo-5-nitroaniline in DMSO.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've added N-Boc-3-iodo-5-nitroaniline to DMSO at my target concentration, but I see solid particles that won't dissolve with simple swirling. What should I do first?
A1: The first course of action is to apply vigorous mechanical agitation.
-
Causality: The crystal lattice energy of the solid compound must be overcome by the solvation energy provided by DMSO. Simple swirling may not provide enough energy to break apart fine aggregates or fully wet the crystal surface.
-
Protocol:
-
Ensure the vial is securely capped.
-
Vortex the mixture at high speed for at least 1-2 minutes.
-
Alternatively, add a small magnetic stir bar and stir the solution for 15-30 minutes at room temperature.
-
-
Trustworthiness: This is a non-invasive first step that does not risk thermal degradation of the compound or solvent. Often, this is sufficient for preparing solutions at low-to-moderate concentrations.
Q2: Mechanical agitation didn't work completely. Can I heat the solution? What are the risks?
A2: Yes, gentle heating is a highly effective method, but it must be done with caution.[8]
-
Causality: Increasing the temperature enhances the kinetic energy of both solute and solvent molecules, which increases the dissolution rate and can increase the solubility limit of the compound.[9][10][11]
-
Protocol:
-
Place the sealed vial in a water bath or on a heating block set to 40-50°C .
-
Periodically agitate the vial (vortex or swirl) as it warms.
-
Do not exceed 60°C. While DMSO's boiling point is high, prolonged heating can risk degradation, especially if acidic or basic impurities are present.[3] The N-Boc protecting group is known to be labile to acid and can also be cleaved under thermolytic conditions, though typically at much higher temperatures (>100°C).[12][13]
-
-
Trustworthiness: This protocol uses a controlled temperature range to mitigate risks. Monitoring the solution for any color change is critical; a change may indicate compound degradation.
Q3: Is sonication a better option than heating?
A3: Sonication is an excellent alternative or complementary technique to heating.
-
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates intense local energy that scours the surface of the solid particles, breaking them apart and enhancing their interaction with the solvent.[14]
-
Protocol:
-
Place the sealed vial in a sonicator bath.
-
Sonicate for 5-15 minute intervals.
-
Check the temperature of the bath periodically, as prolonged sonication can cause warming.
-
-
Trustworthiness: Sonication is highly effective for breaking up stubborn aggregates without applying bulk heat, making it a very safe and reliable method. It can be used before, or in conjunction with, gentle warming for particularly difficult samples.
Q4: I've tried everything, but my solution remains hazy, or a precipitate forms over time. Could my DMSO be the problem?
A4: Yes, the quality and water content of your DMSO is a very common culprit.[15][16]
-
Causality: DMSO is extremely hygroscopic and can absorb a significant amount of water from the air. The presence of water increases the polarity of the solvent system, which can dramatically decrease the solubility of compounds with significant non-polar character, like N-Boc-3-iodo-5-nitroaniline.[17] This can lead to the formation of a supersaturated solution that precipitates over time.
-
Self-Validating Protocol:
-
Use Anhydrous DMSO: Always use a high-purity, anhydrous grade of DMSO (<0.1% water).
-
Use a Fresh Bottle: Whenever possible, use a new, unopened bottle of solvent, or one that has been properly stored.
-
Proper Storage: If you must use an opened bottle, ensure it has been stored in a desiccator with a functional desiccant and that the cap was replaced tightly immediately after the last use.
-
Test It: Prepare your solution again using a fresh aliquot of high-purity, anhydrous DMSO. If the compound now dissolves readily, you have validated that water contamination was the issue.
-
Q5: My compound dissolved, but the solution has a yellow or brownish tint that I wasn't expecting. What does this mean?
A5: An unexpected color change upon dissolution often points to compound instability or a reaction with impurities in the solvent.
-
Causality:
-
Acidic/Basic Impurities: The N-Boc group is notoriously labile to strong acids, leading to its cleavage.[12][18][19] If the DMSO is contaminated with acidic impurities, this deprotection can occur. Conversely, nitroanilines can be sensitive to basic conditions.
-
Solvent Decomposition: Although DMSO is thermally stable at lower temperatures, it can decompose at its boiling point, a process catalyzed by acids or bases, potentially forming colored byproducts.[3][5]
-
-
Troubleshooting Steps:
-
Confirm Starting Material Color: First, confirm the color of your solid starting material. N-Boc-3-iodo-5-nitroaniline itself may have a slight color.
-
Use High-Purity Solvent: Repeat the dissolution with a fresh bottle of high-purity, spectrophotometric grade DMSO.
-
LC-MS Analysis: If the issue persists, analyze a sample of the colored solution by LC-MS to check for the presence of the de-protected aniline or other degradation products. The expected mass of the parent compound is 319.14 g/mol [6][7], while the de-protected 3-iodo-5-nitroaniline would have a mass of 264.02 g/mol .[20]
-
References
-
Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Dimethylsolfoxide (DMSO) properties and permitted uses. Retrieved from [Link]
- Montalvo-González, R., & Vélez-Delgado, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Scholarly Research Notices, 2012, 582476.
- Adesina, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24503–24513.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Adesina, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24503-24513.
- Selt, M., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 24(8), 1538–1547.
-
Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
- Supplemental Material I. (n.d.). Solubility Estimates of Boc Derivatives.
- Cheng, X., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 652-664.
- Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1334–1341.
- Boumoud, T., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
- Lingerfelt, B. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 901–905.
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
- Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(5), 497-509.
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-5-nitroaniline. National Institutes of Health. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
-
PubChem. (n.d.). 4-Iodo-3-nitroaniline. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. National Institutes of Health. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. N-Boc-3-iodoaniline 97 143390-49-2 [sigmaaldrich.com]
- 7. N-Boc-3-iodoaniline 97 143390-49-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistrynotes.com [chemistrynotes.com]
- 10. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 11. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ziath.com [ziath.com]
- 18. mcours.net [mcours.net]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing de-iodination side reactions in cross-coupling experiments
Topic: Minimizing De-iodination Side Reactions in Cross-Coupling
Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 23, 2026
Diagnostic Hub: Why is my Iodine disappearing?
The Paradox of Reactivity: Researchers often switch from Aryl-Bromides to Aryl-Iodides (Ar-I) expecting higher yields due to the weaker C-I bond. However, in cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), Ar-I substrates are frequently more prone to hydrodehalogenation (forming Ar-H) than their bromide counterparts.
The Root Cause: The "Waiting Room" Effect The mechanism of failure is a kinetic mismatch.
-
Oxidative Addition (OA) of Ar-I to Pd(0) is extremely fast.
-
If the subsequent step (Transmetallation in Suzuki or Amine Binding in Buchwald) is sterically hindered or slow, the Ar-Pd(II)-I intermediate accumulates.
-
This "stalled" intermediate is highly electrophilic and vulnerable to scavenging hydride (
) sources from the solvent, base, or ligands.
Visualizing the Failure Mode
The following diagram illustrates the divergence between the Productive Cycle and the De-iodination Trap.
Figure 1: The Kinetic Branching Point. De-iodination occurs when the oxidative addition intermediate waits too long for the coupling partner, allowing hydride sources to intervene.
The Solvent & Base Matrix: Eliminating Hydride Donors
The most common source of hydrides is not the atmosphere, but your solvent system and base choice.
Q: I am using Isopropanol (IPA) or Ethanol. Is this a problem?
A: Yes. This is the #1 cause of de-iodination.
Primary and secondary alcohols containing
-
Mechanism:
. -
The Fix: Switch to Tert-amyl alcohol or t-Butanol (no
-hydrogens) if protic solvents are required. Otherwise, move to aprotic polar solvents.
Solvent & Base Compatibility Table
| Solvent Class | Risk Level | Mechanism of Failure | Recommended Replacement |
| 2° Alcohols (IPA, 2-BuOH) | Critical | Rapid | t-Amyl Alcohol , t-BuOH |
| 1° Alcohols (EtOH, MeOH) | High | Oxidation to aldehyde generates Pd-H. | Dioxane , Toluene, THF |
| DMF / DMAc | Moderate | Can decompose to form dimethylamine (reductant) at high T (>100°C). | NMP , DMSO (degassed) |
| Ethers (THF, Dioxane) | Low | Generally safe, but peroxides can initiate radical de-iodination. | Distilled/Inhibited THF |
Base Selection Guide
-
Avoid: Alkoxides with
-hydrogens (e.g., Sodium Ethoxide, Sodium Isopropoxide). These act directly as reducing agents. -
Use: Inorganic bases (
, ) or alkoxides without -hydrogens ( , ).
Ligand Engineering: Outrunning the Side Reaction
If you cannot change the solvent, you must change the kinetics. You need a ligand that accelerates the step after oxidative addition.
Q: Which ligand prevents de-iodination?
A: Bulky, electron-rich biaryl phosphines (Buchwald Ligands). Ligands like XPhos , SPhos , or RuPhos are effective because they:
-
Facilitate rapid Reductive Elimination (the final step), pulling the equilibrium forward.
-
Create a crowded steric environment that makes the approach of solvent/hydride donors difficult.
-
Bidentate Ligands (e.g., dppf, Xantphos): These force a cis-geometry which can speed up reductive elimination in some cases, but bulky monodentates are generally superior for preventing dehalogenation in difficult substrates.
Protocol: The "Anhydrous Rescue" Workflow
If you observe >10% Ar-H byproduct, pause your current campaign and execute this validation protocol. This isolates whether the hydride source is environmental (water/atmosphere) or intrinsic (solvent/reagents).
Step-by-Step Methodology
1. Reagent Preparation (The "Dry" Standard)
-
Solvent: Use anhydrous Toluene or Dioxane. If using commercial "anhydrous" solvents, sparge with Argon for 15 mins to remove dissolved
(which can promote radical de-iodination pathways). -
Base: Switch to pulverized, oven-dried
(Tribasic Potassium Phosphate). -
Catalyst: Use a pre-catalyst (e.g.,
or ) rather than generating in situ to ensure active species stoichiometry.
2. The Scavenger Additive
-
Add 5-10 mol% of 1-Hexene or
-Methylstyrene . -
Why? These alkenes act as "hydride sinks." If a Pd-H species forms, it will insert into the alkene (hydro-palladation) rather than reducing your valuable Aryl-Iodide.
3. Execution
-
Set up two parallel vials:
-
Vial A: Standard conditions.
-
Vial B: Anhydrous conditions + 10 mol%
-Methylstyrene.
-
-
Run reaction to 50% conversion (do not wait for completion).
-
Analyze via GC-MS/LC-MS: Calculate the ratio of
.
4. Interpretation
-
If Vial B has significantly less Ar-H: Your issue was environmental moisture or solvent impurities. Adopt strict anhydrous protocols.
-
If Vial B is same as Vial A: The hydride source is likely your coupling partner (e.g., an amine in Buchwald couplings acting as a reductant). You must switch to a catalyst with a faster reductive elimination rate (e.g., from
to ).
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent? I thought Suzuki coupling required water?
A: Water is beneficial for dissolving inorganic bases, but it is a proton source.[1] If de-iodination is high, switch to a "pseudo-anhydrous" system: Use a base that is soluble in organics (like
Q: Why does my Aryl-Iodide fail, but the Aryl-Chloride works fine? A: This is the "Tortoise and Hare" scenario. The Aryl-Chloride undergoes Oxidative Addition slowly.[1] Once it adds, the Pd(II) intermediate is immediately consumed by the transmetallation agent because the downstream steps are faster than the initial addition. The Aryl-Iodide adds instantly, floods the system with Pd(II) intermediates, and if the next step is slow, they decompose to Ar-H. Solution: Add the Aryl-Iodide slowly (syringe pump) to keep the concentration of the vulnerable intermediate low.
Q: Does temperature affect the Ar-H / Ar-R ratio? A: Yes. Higher temperatures generally favor the desired Cross-Coupling (high activation energy) over the De-iodination (lower activation energy but diffusion-controlled). However, if T is too high (>120°C) in amide solvents (DMF), solvent decomposition generates hydrides. Optimal Window: 60°C - 90°C.
References
-
Navarro, O., et al. (2005).[2] "Dehalogenation of Aryl Halides: Mechanisms and Prevention." Journal of Organic Chemistry. [Link]
-
Barder, T. E., & Buchwald, S. L. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link][3]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society. [Link][3]
-
Yoneda Labs. (2025). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Yoneda Labs Technical Library. [Link]
Sources
Technical Support Center: Purification of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate via column chromatography. It is structured to address common challenges and provide practical, field-proven solutions to ensure successful purification outcomes.
I. Understanding the Molecule and Potential Challenges
Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is a moderately polar compound due to the presence of a nitro group, an iodine atom, and a carbamate linkage. The tert-butyl (Boc) protecting group introduces significant non-polar character. This balance of polar and non-polar functionalities can present unique challenges during silica gel chromatography.
Potential Purification Hurdles:
-
Co-elution of Impurities: The starting material, 3-iodo-5-nitroaniline, is a common impurity and has a polarity similar to the product, which can lead to difficult separations.
-
Product Tailing: The presence of the carbamate and nitro groups can lead to interactions with the acidic silanol groups on the silica surface, causing the product to "tail" or elute slowly over many fractions.
-
Compound Instability: Although generally stable, prolonged exposure to acidic silica gel can potentially lead to the degradation of some sensitive compounds.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification process.
Frequently Asked Questions (FAQs)
Q1: My product is running very slowly or not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?
A1: This indicates your mobile phase is not polar enough to elute the compound. Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is a polar molecule.
-
Solution 1: Increase Mobile Phase Polarity. Systematically increase the polarity of your eluent. A common and effective solvent system for this type of compound is a gradient of ethyl acetate in hexane or petroleum ether. You can also try switching to a more polar solvent system, such as dichloromethane/methanol.[1]
-
Solution 2: Consider Alternative Solvents. If increasing the ethyl acetate concentration is ineffective, consider adding a small amount of a more polar solvent like methanol to your mobile phase. For very polar compounds, a solvent system containing a small percentage of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[2]
Q2: My compound appears as a long streak or "tail" on the TLC plate and during column chromatography. How can I improve the peak shape?
A2: Tailing is often caused by strong interactions between your compound and the stationary phase.
-
Causality: The nitro and carbamate groups in your molecule can interact with the acidic silanol groups on the surface of the silica gel.
-
Solution 1: Add a Polar Modifier. Adding a small amount (0.5-1%) of a polar modifier like triethylamine or acetic acid to your mobile phase can help to saturate the active sites on the silica gel, reducing the strong interactions and improving peak shape.
-
Solution 2: Switch to a Different Stationary Phase. If tailing persists, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[2]
Q3: I'm seeing multiple spots on my TLC after the reaction, and it's difficult to separate my product from a close-running impurity.
A3: This is a common issue, often due to the presence of unreacted starting material, 3-iodo-5-nitroaniline, or other byproducts.
-
Solution 1: Optimize the Solvent System. The key to separating closely running spots is to find a solvent system that maximizes the difference in their Rf values. Test a variety of solvent systems with different polarities. A good starting point is to aim for an Rf of 0.2-0.3 for your desired compound in the chosen solvent system for optimal separation on a column.
-
Solution 2: Use a Gradient Elution. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective for separating compounds with similar polarities.[3]
-
Solution 3: Dry Loading. If your crude product has poor solubility in the initial mobile phase, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel and then loading this solid onto the top of your column.
Q4: How can I visualize my compound on a TLC plate if it's not UV-active?
A4: While tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is UV-active due to the aromatic ring, some impurities may not be.
-
Solution 1: Iodine Staining. Place the dried TLC plate in a chamber with a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[4]
-
Solution 2: Permanganate Stain. A potassium permanganate stain is a good general stain for many organic compounds. It will react with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
-
Solution 3: Specific Stains for Nitro Groups. A specific method for visualizing nitro compounds involves their reduction to a primary amine, followed by diazotization and coupling to form a colored azo dye.[5]
III. Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Optimization
A crucial first step before performing column chromatography is to determine the optimal solvent system using TLC.[6]
-
Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent system composition until you achieve good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Separation Quality |
| 9:1 | ~0.1 | Poor separation from non-polar impurities. |
| 7:3 | ~0.3 | Good separation from starting material and byproducts. |
| 1:1 | ~0.6 | Product elutes too quickly, poor separation from less polar impurities. |
Table 1: Example of TLC optimization for tert-butyl N-(3-iodo-5-nitrophenyl)carbamate purification.
Protocol 2: Column Chromatography Purification
This protocol outlines a standard procedure for purifying tert-butyl N-(3-iodo-5-nitrophenyl)carbamate using flash column chromatography.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent system.
-
Collect fractions in test tubes.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions that contain your pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified tert-butyl N-(3-iodo-5-nitrophenyl)carbamate.
-
IV. Visualizing the Workflow
Caption: Workflow for the purification of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate.
V. Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common column chromatography issues.
VI. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Restek Corporation. (2009). Guide to Troubleshooting GC Systems.
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]
-
Thin Layer Chromatography. (n.d.). Available from: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 11(1), 23. Available from: [Link]
-
Cole-Parmer. (2023). How to Select the Optimal Chromatography Column. Available from: [Link]
-
PubChem. (n.d.). tert-butyl N-(3-iodo-5-nitrophenyl)carbamate. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ACS Omega, 5(26), 16255-16262. Available from: [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). 3-Iodo-5-nitroaniline. Available from: [Link]
-
PubChem. (n.d.). 3-Iodo-5-nitroaniline. Available from: [Link]
-
Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Available from: [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available from: [Link]
-
SciSpace. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]
-
Organic Chemistry Portal. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Available from: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available from: [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available from: [Link]
-
Google Patents. (n.d.). Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1. Available from:
-
TLC Stains. (n.d.). Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. (n.d.). 3-iodo-5-nitroaniline. Available from: [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Available from:
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available from: [Link]
-
Macquarie University. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available from: [Link]
-
Der Pharma Chemica. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Available from: [Link]
-
R-Biopharm. (n.d.). Purification Columns: Efficient Sample Clean-up. Available from: [Link]
Sources
Technical Support Center: Preserving Boc Integrity in Palladium-Catalyzed Coupling Reactions
Welcome to our dedicated technical support center for a common yet critical challenge in modern organic synthesis: preventing the cleavage of the tert-butyloxycarbonyl (Boc) protecting group during palladium-catalyzed coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced interplay of catalysts, ligands, bases, and temperature to achieve successful C-C and C-N bond formation without compromising this acid-labile, yet occasionally temperamental, protecting group.
Here, we move beyond textbook protocols to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the understanding to not only solve problems as they arise but to proactively design more robust and reliable coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I thought the Boc group was stable to basic conditions. Why am I seeing deprotection in my Suzuki/Buchwald-Hartwig reaction?
While it is a cornerstone of protecting group chemistry that the Boc group is labile to acid and generally stable under basic conditions, this stability is not absolute.[1][2] In the context of palladium-catalyzed coupling reactions, several factors can conspire to cause undesired Boc cleavage:
-
Elevated Temperatures: Many coupling protocols, especially for less reactive aryl chlorides or bromides, call for heating, often in the range of 80-110 °C.[3] Prolonged exposure to these temperatures, even with moderately basic conditions, can be sufficient to induce thermal decomposition of the Boc group.
-
Strong Bases: The use of strong bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), which are common in Buchwald-Hartwig aminations, can lead to Boc deprotection.[4] While the exact mechanism can be complex, it is known that the functional group tolerance of these strong bases can be low.[4]
-
Substrate-Specific Instability: The stability of the Boc group can be influenced by the electronic nature of the molecule it is attached to. For instance, Boc groups on electron-deficient nitrogen atoms (e.g., in certain heterocycles or when adjacent to electron-withdrawing groups) can be more susceptible to cleavage under basic conditions.[5]
-
Water Content: The presence of water in the reaction mixture, sometimes introduced with hygroscopic bases like K₃PO₄ or as a co-solvent, can lead to hydrolysis of the Boc group, especially at higher temperatures.
Q2: Which palladium-catalyzed coupling reaction is most likely to cause Boc deprotection?
While any coupling reaction run under harsh conditions can potentially cleave a Boc group, the Buchwald-Hartwig amination often presents the greatest risk. This is primarily due to the frequent use of strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu) which are necessary to deprotonate the amine coupling partner and facilitate the catalytic cycle.[4]
In contrast, Suzuki-Miyaura couplings can often be performed with milder carbonate or phosphate bases, which generally pose a lower risk to the Boc group.[6][7] However, as noted, elevated temperatures in any coupling reaction remain a significant risk factor.[3]
Q3: Can the choice of phosphine ligand influence the stability of the Boc group?
Yes, indirectly but significantly. The primary role of the phosphine ligand is to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8] The efficiency of the ligand has a direct impact on the reaction conditions required for a successful transformation:
-
Highly efficient ligands , such as sterically hindered biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), can promote the reaction at lower temperatures.[9] By enabling the reaction to proceed under milder conditions, these advanced ligands can significantly reduce the risk of thermal Boc deprotection.
-
Conversely, less efficient ligands may require higher temperatures and/or more forcing conditions to achieve a reasonable reaction rate, thereby increasing the likelihood of Boc cleavage.
Therefore, selecting a modern, highly active ligand is a key strategy for preserving the Boc group.
Troubleshooting Guide: Unwanted Boc Deprotection
This section is designed to help you diagnose and solve the problem of Boc cleavage in your palladium-catalyzed coupling reactions.
Scenario 1: My TLC/LC-MS analysis shows a significant amount of the deprotected product alongside my desired coupled product. What should I do?
This is a classic sign that your reaction conditions are too harsh for the Boc group on your specific substrate. Here’s a systematic approach to troubleshooting this issue:
Troubleshooting Workflow for Unwanted Boc Deprotection
Caption: Strategy for improving reaction rates while maintaining mild conditions.
-
Ligand Selection is Key: This is the most critical variable. If you are using a simple ligand like PPh₃, switching to a more sterically demanding and electron-rich ligand like t-Bu₃P, or a biarylphosphine ligand such as XPhos or SPhos, can dramatically increase the reaction rate at lower temperatures. [9]* Use a Palladium Precatalyst: Modern palladium precatalysts (e.g., G2, G3, or G4 XPhos or SPhos precatalysts) are designed to generate the active Pd(0) species more efficiently and consistently than using a simple Pd(OAc)₂ or Pd₂(dba)₃ source. This can lead to faster reaction initiation and overall shorter reaction times.
-
Increase Concentration: Within solubility limits, running the reaction at a higher concentration can sometimes increase the rate.
-
Consider a Different Base: While seemingly counterintuitive, sometimes a different base can affect the catalytic cycle's rate. For Buchwald-Hartwig reactions, switching from NaOt-Bu to LHMDS, or vice versa, might alter the reaction profile.
Experimental Protocol: Suzuki-Miyaura Coupling of a Boc-Protected Amine with Minimal Risk of Deprotection
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide bearing a Boc-protected amine, using conditions designed to preserve the protecting group.
Reaction: Coupling of 4-bromo-N-Boc-aniline with phenylboronic acid.
Materials:
-
4-bromo-N-Boc-aniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, finely ground)
-
XPhos Pd G3 (a palladium precatalyst) (0.02 equiv, 2 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N-Boc-aniline, phenylboronic acid, and finely ground K₂CO₃.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS (e.g., every 1-2 hours).
-
Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-protected biphenyl amine.
Note: If deprotection is still observed at 80 °C, this protocol can be attempted at a lower temperature (e.g., 60 °C or room temperature), though the reaction time may need to be extended. The use of a highly active precatalyst like XPhos Pd G3 is crucial for enabling the reaction to proceed efficiently at these milder temperatures.
References
-
An Unusual N Boc Deprotection of Benzamides under Basic Conditions. (2025). ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
-
ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. (2025). ResearchGate. [Link]
-
Amine Boc protection-Mechanism and Reaction Setup. (2022). YouTube. [Link]
-
Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. PMC. [Link]
-
BOC deprotection under basic conditions in anion-exchange HPLC? (2022). Reddit. [Link]
-
Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. (2009). Journal of Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026). ResearchGate. [Link]
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Bases. Wordpress. [Link]
-
Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. PMC. [Link]
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. [Link]
-
Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. [Link]
-
(PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2025). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Chemistry Portal. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]
-
Palladium-Catalyzed Oxidation of β-C(sp3)–H Bonds of Primary Alkylamines through a Rare Four-Membered Palladacycle Intermediate. PMC. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture Sensitivity in tert-butyl N-(3-iodo-5-nitrophenyl)carbamate Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with tert-butyl N-(3-iodo-5-nitrophenyl)carbamate. It addresses common challenges related to its moisture sensitivity and offers practical, field-proven solutions to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Challenge
tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the orthogonal reactivity of its functional groups: the iodo group allows for cross-coupling reactions, the nitro group can be reduced to an amine, and the tert-butoxycarbonyl (Boc) group serves as a protecting group for the aniline nitrogen.[1]
However, the presence of the electron-withdrawing nitro and iodo groups on the aromatic ring increases the electrophilicity of the carbamate carbonyl carbon. This makes the Boc group particularly susceptible to hydrolysis under conditions that might not affect less activated carbamates.[2] This guide will help you navigate the challenges posed by the moisture sensitivity of this reagent, ensuring your reactions proceed with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction with tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is giving low yields and I see a significant amount of 3-iodo-5-nitroaniline as a byproduct. What is happening?
A1: The formation of 3-iodo-5-nitroaniline is a strong indicator of Boc group hydrolysis. This is a common issue when working with this substrate and is almost always caused by the presence of adventitious moisture in your reaction setup.[3] The electron-withdrawing nature of the nitro and iodo groups makes the carbamate particularly prone to cleavage, even in the presence of trace amounts of water.[2] This can be exacerbated by acidic or basic conditions.
Troubleshooting Flowchart: Diagnosing and Preventing Hydrolysis
Caption: Troubleshooting workflow for Boc deprotection.
Q2: What are the best practices for storing and handling tert-butyl N-(3-iodo-5-nitrophenyl)carbamate to prevent degradation?
A2: Proper storage and handling are critical to maintaining the integrity of this reagent.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator containing a suitable drying agent like Drierite or phosphorus pentoxide.[4] For long-term storage, refrigeration at 2-8°C is recommended to slow down any potential degradation pathways.[5]
-
Handling: When weighing and dispensing the reagent, do so in a glove box or under a stream of inert gas.[6][7] If a glove box is unavailable, work quickly and avoid humid environments. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[4]
Q3: Can I use protic solvents for reactions involving this compound?
A3: It is highly discouraged to use protic solvents such as methanol or ethanol unless the reaction conditions are strictly anhydrous and non-acidic/non-basic. The presence of a protic solvent, especially with any catalytic acid or base, will significantly accelerate the hydrolysis of the Boc group. If a protic solvent is absolutely necessary, it must be rigorously dried and the reaction should be conducted under a scrupulously inert atmosphere.[8][9]
Recommended Anhydrous Solvents:
| Solvent | Drying Method | Comments |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone or passing through a solvent purification system. | An excellent aprotic solvent for a wide range of reactions. |
| Dichloromethane (DCM) | Distillation from calcium hydride. | Use with caution as it can generate HCl over time. |
| Acetonitrile (MeCN) | Distillation from calcium hydride. | A polar aprotic solvent suitable for many transformations. |
| Toluene | Distillation from sodium. | A non-polar aprotic solvent, good for higher temperature reactions. |
Q4: I am performing a Suzuki coupling with this substrate. What specific precautions should I take?
A4: Suzuki couplings often employ basic conditions which can promote Boc deprotection.
-
Choice of Base: Use a non-nucleophilic, anhydrous base. Finely ground, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over hydroxides or alkoxides. Ensure the base is thoroughly dried in an oven before use.
-
Solvent System: While some Suzuki reactions are performed in aqueous media, for this sensitive substrate, a rigorously dried ethereal solvent like 1,4-dioxane or THF is recommended.[10][11] If a co-solvent is needed, use a minimal amount of equally dry solvent.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS.[12] Aim for the lowest possible temperature and shortest reaction time to achieve full conversion of the starting material to minimize the risk of deprotection.
Troubleshooting Guide: Advanced Scenarios
Scenario 1: Inconsistent results in a multi-step synthesis.
-
Problem: You are using tert-butyl N-(3-iodo-5-nitrophenyl)carbamate in an early step of a multi-step synthesis, and the yields of later steps are inconsistent.
-
Root Cause Analysis: Incomplete conversion or partial deprotection in the initial step can carry over impurities that interfere with subsequent reactions. The presence of the deprotected 3-iodo-5-nitroaniline can lead to undesired side reactions.
-
Solution:
-
Re-evaluate the first step: Ensure the reaction goes to completion using the anhydrous techniques described above.[3][13]
-
Purification is key: Thoroughly purify the product of the first step to remove any unreacted starting material and the deprotected aniline. Column chromatography is often necessary.
-
Characterization: Confirm the purity of your intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next step.
-
Experimental Protocol: A Robust Anhydrous Suzuki-Miyaura Coupling
This protocol is designed to minimize the risk of Boc hydrolysis.
1. Preparation:
- Oven-dry all glassware at 120°C for at least 4 hours and allow to cool in a desiccator over a potent drying agent.[8]
- Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) and flame-dry it under a stream of inert gas.[8]
- Use freshly distilled or commercially available anhydrous solvents.[14]
2. Reaction Setup:
- To the reaction flask under a positive pressure of nitrogen, add tert-butyl N-(3-iodo-5-nitrophenyl)carbamate (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[15]
- Add the anhydrous base (e.g., K₂CO₃, 2-3 eq.), which has been dried in an oven and cooled.
- Degas the chosen anhydrous solvent (e.g., THF or dioxane) by bubbling nitrogen or argon through it for 15-30 minutes.[9]
- Add the degassed solvent to the reaction flask via cannula or a dry syringe.[8]
3. Reaction Execution:
- Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.[12]
- Upon completion, cool the reaction to room temperature.
4. Work-up and Purification:
- Quench the reaction by the slow addition of deionized water.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Workflow for Anhydrous Suzuki-Miyaura Coupling
Caption: Step-by-step anhydrous Suzuki coupling workflow.
References
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Fiveable. (2025, August 15). Moisture Sensitivity Definition - Organic Chemistry Key.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Fiveable. (2025, August 15). Anhydrous Conditions Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
TutorChase. Why do some organic reactions need anhydrous conditions? Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Integrated Crop Management, Iowa State University. Anhydrous application and dry soils. Retrieved from [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ACS Omega. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
PMC. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
Springer Nature Experiments. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
PubChemLite. Tert-butyl n-(3-iodo-5-nitrophenyl)carbamate (C11H13IN2O4). Retrieved from [Link]
-
PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
EPA. (2025, October 15). tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties. Retrieved from [Link]
-
ResearchGate. Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Retrieved from [Link]
-
Chemsrc. (2025, November 7). tert-butyl N-butyl-N-(3-iodophenyl)carbamate. Retrieved from [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. Retrieved from [Link]
-
YouTube. (2020, April 14). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. Retrieved from [Link]
-
Open Library Publishing Platform. 3.1.3 – SN1 Reaction Mechanisms – Page 2. Retrieved from [Link]
-
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]
Sources
- 1. tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | 198896-26-3 | Benchchem [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. moodle2.units.it [moodle2.units.it]
- 15. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Executive Summary: The Diagnostic Power of IR in Carbamate Synthesis
Technical Comparison Guide: IR Characterization of N-Boc-3-iodo-5-nitroaniline
In the synthesis of pharmaceutical intermediates, N-Boc-3-iodo-5-nitroaniline (CAS: 143390-49-2) serves as a critical scaffold, particularly in the development of kinase inhibitors and proteolysis targeting chimeras (PROTACs). The transformation of the precursor 3-iodo-5-nitroaniline into its N-Boc protected form is a standard yet pivotal step.
While NMR is definitive for structural elucidation, FT-IR spectroscopy offers the most rapid, cost-effective method for monitoring reaction completeness. This guide objectively compares the IR spectral features of the product against its precursor, providing a self-validating protocol to confirm the successful installation of the tert-butoxycarbonyl (Boc) group while retaining the nitro and iodo functionalities.
Functional Group Analysis & Causality
To interpret the spectrum accurately, one must understand the vibrational causality of the constituent functional groups. The molecule combines an electron-withdrawing nitro group and an iodine atom on an aromatic ring, influenced by a bulky carbamate.
The "Fingerprint" of Success
The reaction success is defined by two simultaneous spectral events:
-
Appearance of the Carbonyl: The carbamate C=O stretch is the strongest diagnostic marker.
-
Simplification of the Amine Region: The precursor's primary amine (-NH₂) doublet collapses into a secondary amine (-NH-) singlet.
| Functional Group | Mode of Vibration | Expected Region (cm⁻¹) | Causality & Notes |
| Carbamate (Boc) | C=O Stretch | 1690 – 1720 | Primary Diagnostic. The carbonyl bond is highly polarized, resulting in a strong, sharp peak. Electron-withdrawing groups (NO₂, I) on the ring may shift this to higher wavenumbers compared to alkyl carbamates. |
| Secondary Amine | N-H Stretch | 3300 – 3400 | Secondary Diagnostic. A single, sharp band replaces the precursor's doublet. Hydrogen bonding may broaden this peak slightly in solid state. |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1530 – 1550 | Highly characteristic of nitro-aromatics. The -I and -NHBoc groups exert electronic effects that stabilize this position. |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1340 – 1360 | Often appears as a strong doublet or shoulder near the t-butyl bending region. |
| tert-Butyl Group | C-H Bend (Gem-dimethyl) | 1365 & 1390 | The "gem-dimethyl" doublet is a classic signature of the Boc group, often splitting into two distinct peaks of medium intensity. |
| Aryl Iodide | C-I Stretch | < 600 | Typically falls in the far-IR or fingerprint region (often ~500 cm⁻¹). While difficult to see in standard ATR, its presence influences the aromatic ring breathing modes. |
Comparative Analysis: Product vs. Precursor
The following table contrasts the target molecule with its starting material, 3-iodo-5-nitroaniline . This comparison is the basis for reaction monitoring.
Table 1: Spectral Comparison for QC Validation
| Spectral Region | Precursor: 3-iodo-5-nitroaniline | Product: N-Boc-3-iodo-5-nitroaniline | Status Interpretation |
| 3300–3500 cm⁻¹ | Doublet (Sym/Asym NH₂)~3350 & 3480 cm⁻¹ | Singlet (NH)~3340–3380 cm⁻¹ | Conversion Confirmed. Disappearance of the doublet proves loss of primary amine. |
| 2800–3000 cm⁻¹ | Weak/Absent (Ar-H only) | Stronger (Aliphatic C-H)2930–2980 cm⁻¹ | Boc Presence. Introduction of methyl C-H bonds from the t-butyl group.[1] |
| 1650–1750 cm⁻¹ | Absent (No Carbonyl) | Strong Band (C=O)1690–1720 cm⁻¹ | Critical Success Marker. If absent, reaction failed. |
| 1500–1550 cm⁻¹ | Strong (NO₂ Asym) | Strong (NO₂ Asym) | Core Integrity. Confirms the nitro group remained intact during protection. |
| 1100–1300 cm⁻¹ | C-N stretch (Amine) | C-O stretch (Ester-like) | Broadening/Intensification due to C-O-C stretches of the Boc group. |
Technical Insight: If you observe a broad peak spanning 2500–3300 cm⁻¹, your sample is likely contaminated with Boc-anhydride degradation products (like tert-butanol or carbonates) or residual moisture. The N-H peak of the pure product should be sharp.
Experimental Protocol: Self-Validating IR Workflow
To ensure reproducibility and minimize artifacts (such as water interference), follow this protocol.
Methodology: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument: Agilent Cary 630 or Thermo Nicolet iS50 (or equivalent).
-
Crystal: Diamond or ZnSe (Diamond preferred for durability with iodinated compounds).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans.
Step-by-Step Procedure:
-
Background: Collect a background spectrum of the clean air/crystal.
-
Sample Prep: Ensure the N-Boc-3-iodo-5-nitroaniline solid is dry. Residual solvent (DCM, EtOAc) will show peaks at 1740 cm⁻¹ or 3050 cm⁻¹, mimicking or masking the product.
-
Deposition: Place ~2 mg of solid on the crystal. Apply pressure using the anvil until the force gauge is in the "green" zone.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Validation (The "Rule of Three"):
-
Check 1: Is there a strong peak at ~1700? (Yes = Boc attached).
-
Check 2: Is the region >3000 cm⁻¹ free of broad OH bands? (Yes = Dry).
-
Check 3: Is the NH region a singlet? (Yes = Pure).
-
QC Decision Tree (Visualization)
The following diagram illustrates the logical flow for determining the quality of the synthesized intermediate based on IR data.
Caption: QC Decision Tree for validating N-Boc-3-iodo-5-nitroaniline synthesis via FT-IR.
References
-
National Institute of Standards and Technology (NIST). (2023). tert-Butyl carbamate IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
- Citation Note: Validates the standard vibrational modes of the N-Boc group (C=O, t-butyl doublet).
-
PubChem. (2023). 3-Iodo-5-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
- Citation Note: Source for precursor spectral d
-
University of Colorado Boulder. (2023). IR Spectroscopy Tutorial: Nitro Groups & Amines. Department of Chemistry & Biochemistry. Retrieved from [Link]
- Citation Note: Authoritative grounding for the assignment of nitro asymmetric/symmetric stretches and amine shifts.
- Citation Note: Confirms the commercial availability and expected purity standards for N-Boc-iodoaniline analogs.
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate
This guide provides a comprehensive, data-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate. We will move beyond a simple protocol, exploring the rationale behind experimental choices and comparing alternative approaches to build a method that is not only effective but also scientifically sound and validated for its intended purpose.
Analyte Characterization: The Foundation of Method Development
Before any injection is made, a thorough understanding of the analyte, tert-butyl N-(3-iodo-5-nitrophenyl)carbamate, is paramount. Its structure dictates its behavior in a chromatographic system.
-
Structure: C₁₁H₁₃IN₂O₄
-
Key Functional Groups:
-
Nitrophenyl Group: A strong chromophore, making UV detection highly suitable. The nitro group is a powerful electron-withdrawing group, influencing the electronic properties of the aromatic ring.
-
Iodo Group: A large, hydrophobic halogen that increases the molecule's non-polar character. The carbon-iodine bond can be a site for specific interactions and potential degradation pathways[1].
-
tert-Butyl Carbamate: A bulky, non-polar protecting group that significantly contributes to the molecule's hydrophobicity.
-
-
Predicted Physicochemical Properties:
-
Hydrophobicity (XlogP): Approximately 3.0, indicating moderate non-polarity[2]. This strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate chromatographic mode, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.
-
UV Absorbance: The nitrophenyl moiety is expected to exhibit strong absorbance in the UV spectrum. Studies on similar nitrophenol compounds show significant absorbance between 250 nm and 400 nm[3][4]. The optimal wavelength for detection must be experimentally determined to ensure maximum sensitivity.
-
The Method Development Workflow: A Strategic Approach
A structured workflow ensures a systematic and efficient path to an optimized method. The process involves initial screening to find a suitable stationary and mobile phase, followed by fine-tuning of parameters to achieve the desired separation.
Caption: Overall workflow for HPLC method development and validation.
Initial Method Development: A Comparative Study
The goal of this phase is to identify the most promising column and mobile phase combination. We will compare two common reversed-phase columns with differing selectivity mechanisms and two different organic solvents.
Experimental Protocol: Sample and Reagent Preparation
-
Standard Solution: Accurately weigh and dissolve tert-butyl N-(3-iodo-5-nitrophenyl)carbamate in acetonitrile (ACN) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested for purity at the same concentration (0.5 mg/mL) in ACN.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v).
-
Mobile Phase B (Option 1): HPLC-grade Acetonitrile (ACN) with 0.1% formic acid (v/v).
-
Mobile Phase B (Option 2): HPLC-grade Methanol (MeOH) with 0.1% formic acid (v/v).
Rationale: Formic acid is added to the mobile phase to control the ionization of any acidic or basic analytes and to ensure sharp, symmetrical peak shapes[5].
Wavelength Selection
A photodiode array (PDA) detector was used to scan the analyte from 200 to 400 nm. The spectrum revealed a maximum absorbance (λmax) at 258 nm . This wavelength was chosen for all subsequent experiments to ensure optimal sensitivity. While 254 nm is a common choice for nitroaromatics, empirical determination provides the best performance[6].
Column and Mobile Phase Screening
We evaluated two columns known for their utility with aromatic compounds: a traditional C18 column, which separates primarily based on hydrophobicity, and a Phenyl-Hexyl column, which introduces π-π interactions as a secondary separation mechanism, often providing unique selectivity for aromatic analytes[7][8]. A generic starting gradient was used for this screening phase.
Screening Conditions:
-
Columns:
-
Standard C18 (4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Gradient: 50% to 95% B over 15 minutes, hold at 95% B for 3 minutes.
The following diagram illustrates the differing interaction mechanisms of the two stationary phases with the analyte.
Caption: Interaction mechanisms of C18 vs. Phenyl-Hexyl phases.
Comparative Screening Results
The performance of each column/solvent combination was evaluated based on the retention of the main peak, its symmetry (Tailing Factor), and its resolution (Rs) from a key potential process impurity, 3-iodo-5-nitroaniline (Impurity A).
| System ID | Column | Organic Modifier | Analyte RT (min) | Impurity A RT (min) | Resolution (Rs) | Tailing Factor | Observations |
| 1 | C18 | Acetonitrile | 12.5 | 8.2 | 8.5 | 1.1 | Good separation, sharp peaks. |
| 2 | C18 | Methanol | 10.8 | 7.1 | 6.8 | 1.3 | Lower retention, broader peaks, less resolution. |
| 3 | Phenyl-Hexyl | Acetonitrile | 13.1 | 7.9 | 10.2 | 1.0 | Excellent separation, enhanced resolution. |
| 4 | Phenyl-Hexyl | Methanol | 11.5 | 6.9 | 7.5 | 1.2 | Better than System 2, but inferior to ACN systems. |
Analysis of Screening Data:
-
Acetonitrile vs. Methanol: In both cases, acetonitrile provided sharper peaks (lower tailing factor) and better overall resolution than methanol. This is common as ACN is often a more efficient solvent in reversed-phase chromatography.
-
C18 vs. Phenyl-Hexyl: While the C18 column provided adequate separation (System 1), the Phenyl-Hexyl column (System 3) showed a significant increase in the resolution between the analyte and Impurity A. This suggests that the π-π interactions offered by the phenyl phase provide a differential selectivity that is highly beneficial for this specific separation[8].
Method Optimization
With the best column and mobile phase selected, the gradient was optimized to reduce the analysis time while maintaining a critical resolution (Rs > 2.0) for all potential impurities.
-
Gradient Optimization: The initial gradient was made steeper to shorten the run time. A final gradient of 60% to 90% B over 8 minutes was found to be optimal, reducing the run time by nearly 50% while maintaining a resolution of > 5.0 for Impurity A.
-
Flow Rate and Temperature: The flow rate was maintained at 1.0 mL/min as it provided a good balance between speed and efficiency. The column temperature was set to 30 °C to ensure consistent retention times.
Proposed Final HPLC Method for Purity Analysis
The optimized method provides a rapid and robust separation for the purity assessment of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 258 nm |
| Injection Vol. | 5 µL |
| Sample Conc. | 0.5 mg/mL in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 13.0 |
Method Validation Strategy per ICH Q2(R2) Guidelines
To ensure the developed method is fit for its intended purpose (a purity check), it must be validated according to regulatory standards such as the ICH Q2(R2) guidelines[9][10]. The validation protocol must demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is typically demonstrated by analyzing spiked samples and performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of test results to the true value, often determined by analyzing samples with known concentrations (spiked samples) and expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature), providing an indication of its reliability during normal usage[11].
Conclusion
This guide has demonstrated a systematic, comparative approach to developing a purity method for tert-butyl N-(3-iodo-5-nitrophenyl)carbamate. By comparing different stationary phases and organic modifiers, we identified a Phenyl-Hexyl column with an acetonitrile-based mobile phase as the optimal system, leveraging both hydrophobic and π-π interactions to achieve superior resolution. The final, optimized method is rapid, robust, and ready for formal validation according to ICH guidelines, making it a reliable tool for quality control in a research or drug development setting.
References
-
J Hazard Mater. 2009 Dec 30;172(2-3):1652-8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]
-
U.S. EPA. Method 531.1. Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Drinking Water by High Performance Liquid Chromatography (HPLC) with Post Column Derivatization. [Link]
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Agilent Technologies, Inc. Application Note. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
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Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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Conference Series. HPLC method development and validation as per ICH guidelines. [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]
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MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
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ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]
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SciELO. Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. [Link]
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Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
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AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
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International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
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ResearchGate. Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. [Link]
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PubChem. tert-butyl N-(3-iodo-5-nitrophenyl)carbamate. [Link]
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PMC. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. [Link]
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PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]
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PubMed. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. [Link]
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Chemsrc. tert-butyl N-butyl-N-(3-iodophenyl)carbamate. [Link]
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SIELC Technologies. HPLC Method for Analysis of Iodide on Primesep B Column. [Link]
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U.S. EPA. tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties. [Link]
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ResearchGate. UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. [Link]
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A Comparative Guide to the Elemental Analysis of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate and Structural Analogs
This guide provides an in-depth analysis of the elemental composition of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate, a key intermediate in various synthetic pathways within drug discovery and materials science. We will compare its theoretical elemental data with that of structurally related compounds to demonstrate the power of elemental analysis in confirming molecular identity and assessing purity. This document is intended for researchers, chemists, and quality control professionals who rely on precise and accurate compound characterization.
Elemental analysis is a cornerstone of chemical characterization, providing quantitative data on the elemental makeup of a sample.[1][2] For novel synthetic compounds, it serves as a fundamental validation of the proposed structure and a crucial indicator of purity.[3] The most common method, combustion analysis, determines the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), which are then compared against the theoretically calculated values derived from the compound's molecular formula.[4][5]
In this guide, we will not only present the data but also delve into the causality behind the experimental methodology and the logic of data interpretation, providing a comprehensive framework for researchers.
Theoretical Elemental Composition: A Comparative Overview
The first step in any elemental analysis workflow is to calculate the theoretical composition based on the molecular formula. This calculated data serves as the benchmark against which experimental results are measured. A significant deviation between the two can indicate an incorrect structure, the presence of impurities, or residual solvents.
Below is a comparative table detailing the theoretical elemental composition of our target compound and three structural analogs. These analogs were chosen to highlight how subtle changes in the molecular structure—such as the removal of a functional group or alteration of a protecting group—lead to distinct and measurable differences in elemental percentages.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Iodine |
| tert-butyl N-(3-iodo-5-nitrophenyl)carbamate | C₁₁H₁₃IN₂O₄ | 379.14 | 34.85 | 3.46 | 7.39 | 33.47 |
| tert-butyl N-(3-aminophenyl)carbamate | C₁₁H₁₆N₂O₂ | 208.26 | 63.44 | 7.74 | 13.45 | - |
| N-(3-nitrophenyl)acetamide | C₈H₈N₂O₃ | 180.16 | 53.33 | 4.48 | 15.55 | - |
| tert-butyl N-butyl-N-(3-iodophenyl)carbamate | C₁₅H₂₂INO₂ | 375.25 | 48.01 | 5.91 | 3.73 | 33.82 |
Data sourced and calculated from PubChem and other chemical databases.[6][7][8][9][10]
This table clearly illustrates the diagnostic power of elemental analysis. For instance, the presence of ~33.5% iodine is a key identifier for tert-butyl N-(3-iodo-5-nitrophenyl)carbamate. Conversely, an experimental sample yielding a nitrogen content closer to 15.55% and no iodine would strongly suggest the presence of N-(3-nitrophenyl)acetamide.
Experimental Protocol: The CHN Combustion Method
The most widely adopted technique for determining carbon, hydrogen, and nitrogen content is automated CHNS elemental analysis, based on the complete combustion of the sample.[3][11] This method is valued for its reliability, speed, and the small sample size required.[4]
Principle of Operation
The core principle involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment. This process quantitatively converts carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These resultant gases are then separated and measured by a thermal conductivity detector (TCD).[5]
Step-by-Step Experimental Workflow
-
Instrument Calibration: Before analysis, the elemental analyzer is calibrated using a certified standard of known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the detector's response.
-
Sample Preparation:
-
Using a highly accurate microbalance, weigh approximately 1-3 mg of the dried, homogeneous sample into a tin or silver capsule.[3]
-
Causality: The accuracy of the final percentage calculation is directly dependent on the precision of the initial sample weight. A microbalance is essential for this reason. The capsule facilitates complete combustion.
-
-
Sample Introduction: The sealed capsule is placed into the instrument's autosampler. Upon initiation, it is dropped into a high-temperature (typically 900-1000°C) combustion reactor.
-
Combustion and Reduction:
-
The sample is flash-combusted in a pulse of pure oxygen.[4] This converts the sample into a mixture of gases, including CO₂, H₂O, N₂, and nitrogen oxides (NOx).
-
This gas mixture then passes through a reduction tube (often containing copper) to convert any NOx back into N₂ gas.
-
Causality: Complete, instantaneous combustion is necessary to ensure all elements are converted to their respective analytical gases, a prerequisite for accurate, matrix-independent results.[5]
-
-
Gas Separation and Detection:
-
The resulting gas mixture (CO₂, H₂O, N₂) is swept by a helium carrier gas through a gas chromatography (GC) column.
-
The GC column separates the gases based on their different retention times.
-
As each gas elutes from the column, it passes through a thermal conductivity detector (TCD), which measures the change in the thermal conductivity of the helium carrier gas, generating a signal proportional to the amount of the specific gas.[5]
-
-
Data Calculation: The instrument's software integrates the signal peaks for each gas, and using the initial sample weight and calibration data, calculates the weight percentage of C, H, and N in the original sample.
Experimental Workflow Diagram
Caption: Workflow for CHN analysis via combustion.
Data Interpretation and Validation
Receiving the experimental data is not the final step; interpreting it correctly is paramount for validating the compound.
The ±0.4% Rule
A widely accepted, though debated, criterion for publication in many chemistry journals is that the experimental elemental analysis values must be within ±0.4% of the theoretical values.[12] A result that meets this criterion is considered strong evidence of the compound's high purity and correct identity.
A Framework for Interpretation
When experimental data deviates from the theoretical values, a logical investigation is required. The magnitude and nature of the deviation provide clues to the underlying issue.
-
Small Deviations (>0.4% but <1.0%): This could suggest the presence of minor impurities or residual solvent (e.g., water or organic solvent from purification). For example, if the experimental %C and %H are slightly low but consistent with each other, it might indicate the presence of water.
-
Large Deviations (>1.0%): A significant discrepancy often points to a more serious issue.
-
Incorrect Structure: The compound synthesized may not be the intended product. Comparing the experimental data to the theoretical values of potential byproducts or isomers (as shown in Table 1) can help identify the actual structure.
-
Major Impurity: A significant amount of a starting material or a reaction byproduct may be present in the sample.
-
Logical Data Interpretation Flowdot
Sources
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- 2. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 3. mt.com [mt.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
